IID432
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19N7O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-N-[(3S)-1-(2-methylquinolin-6-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H19N7O/c1-13-2-3-14-8-16(4-5-17(14)22-13)25-7-6-15(10-25)23-19(27)11-26-12-21-18(9-20)24-26/h2-5,8,12,15H,6-7,10-11H2,1H3,(H,23,27)/t15-/m0/s1 |
InChI Key |
BJRGHYFCLGZJCG-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IID432
For Researchers, Scientists, and Drug Development Professionals
Abstract
IID432 is a novel, orally bioavailable cyanotriazole-based compound demonstrating potent and selective inhibitory activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][][3] Extensive preclinical evaluation has identified this compound as a promising candidate for a short-duration, curative treatment for this neglected tropical disease.[1][] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Trypanosoma cruzi Topoisomerase II
The primary mechanism of action of this compound is the selective inhibition of Trypanosoma cruzi topoisomerase II (TcTopII), an essential enzyme for the parasite's DNA replication and cell division.[1][][3] this compound acts as a reversible covalent inhibitor of TcTopII.[4] By targeting this enzyme, this compound effectively halts the parasite's reproductive cycle, leading to rapid parasite clearance.[3]
The cyanotriazole class of compounds, to which this compound belongs, functions by stabilizing the covalent complex formed between TcTopII and DNA. This stabilization prevents the re-ligation of the DNA strands, resulting in an accumulation of double-strand breaks. The subsequent DNA damage triggers a cascade of events culminating in parasite death.[3] A critical aspect of this compound's therapeutic potential is its high selectivity for the parasitic enzyme, with no significant activity observed against human topoisomerase at therapeutic concentrations, suggesting a favorable safety profile.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the efficacy, pharmacokinetics, and safety profile of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Line |
| EC50 | 8 nM | Trypanosoma cruzi |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Chronic Chagas Disease
| Dose | Outcome |
| 25 mg/kg (single dose) | Relapse-free parasite clearance |
| 5 - 25 mg/kg (single dose) | Single-dose cure |
Table 3: Pharmacokinetic Profile of this compound (0.3 mg/kg, intravenous administration)
| Parameter | Value |
| Clearance | 22 mL/min/kg |
| Half-life (t½) | 3.2 h |
| AUC | 3.2 µg·h/mL |
| Bioavailability | 52% |
Table 4: Preclinical Safety Profile of this compound
| Study | Dose | Species | Outcome |
| 14-Day Safety | 50 mg/kg (once daily) | Rats & Monkeys | No adverse effects |
| Mutagenicity | Not specified | No mutagenicity or micronuclei formation | |
| Human Topoisomerase Activity | 100 µM | No activity detected | |
| Sphingolipid Pathway Modulation | Not specified | No induction |
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound. These are based on established methodologies in the field of Chagas disease drug discovery.
In Vitro Anti-Amastigote Assay
This assay is designed to determine the potency of a compound against the intracellular, replicative form of T. cruzi.
-
Cell Culture: A suitable host cell line, such as L6 or Vero cells, is cultured in a 96-well plate to form a confluent monolayer.
-
Infection: The host cells are infected with trypomastigotes of a relevant T. cruzi strain (e.g., Tulahuen) at a specific multiplicity of infection (e.g., 10:1). After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Treatment: A serial dilution of this compound is added to the infected cell cultures. A known anti-trypanosomal drug, such as benznidazole, is used as a positive control, and untreated infected cells serve as a negative control.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72-96 hours).
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved through various methods, such as high-content imaging with automated microscopy and image analysis software, or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase).
-
Data Analysis: The percentage of parasite inhibition for each compound concentration is calculated relative to the negative control. The EC50 value is then determined by fitting the data to a dose-response curve.
Murine Model of Chronic Chagas Disease
This in vivo model assesses the efficacy of a compound in a well-established animal model that mimics the chronic phase of human Chagas disease.
-
Animal Model: Immunocompetent mice (e.g., BALB/c strain) are used.
-
Infection: Mice are infected with a relevant T. cruzi strain (e.g., Brazil or CL strain) via intraperitoneal injection of trypomastigotes. The infection is allowed to progress to the chronic phase (typically >100 days post-infection).
-
Compound Administration: this compound is administered orally at various single doses (e.g., 5, 10, 25 mg/kg). A vehicle control group and a positive control group (e.g., treated with benznidazole) are included.
-
Monitoring of Parasite Load: Parasite levels are monitored using sensitive techniques such as quantitative PCR (qPCR) on blood or tissue samples, or through in vivo bioluminescence imaging if a luciferase-expressing parasite strain is used.
-
Immunosuppression and Relapse Assessment: To confirm a curative effect, a period after treatment, mice are often immunosuppressed (e.g., with cyclophosphamide). This will induce a relapse of the infection if any parasites remain. The absence of parasites after immunosuppression is a strong indicator of a sterilizing cure.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.
Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animal Model: Healthy mice (e.g., C57BL/6) are used.
-
Compound Administration: this compound is administered via the intended clinical route (oral) and intravenously to determine bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Bioanalysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and AUC, are calculated using appropriate software. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
GLP Toxicology Studies
These studies are conducted to assess the safety profile of a drug candidate under Good Laboratory Practice (GLP) guidelines.
-
Species Selection: At least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., monkey), are typically required.
-
Dose Range Finding Studies: Preliminary studies are conducted to determine the maximum tolerated dose.
-
Repeated-Dose Toxicity Studies: The compound is administered daily for a defined period (e.g., 14 or 28 days) at multiple dose levels.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and other parameters.
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and tissues are collected for histopathological examination.
-
Genotoxicity and Safety Pharmacology: A battery of tests is conducted to assess mutagenic potential and effects on major organ systems (cardiovascular, respiratory, and central nervous systems).
Visualizations
Signaling Pathway of this compound Action
References
IID432: A Potent and Selective Trypanosoma cruzi Topoisomerase II Inhibitor for Chagas Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments are hampered by long durations, significant side effects, and variable efficacy, particularly in the chronic phase of the disease.[1][2] This has spurred the search for novel, safer, and more effective trypanocidal agents. This whitepaper details the discovery and characterization of IID432, a novel cyanotriazole compound identified as a highly potent and selective inhibitor of Trypanosoma cruzi topoisomerase II (TcTop2). This compound demonstrates remarkable low-nanomolar efficacy against T. cruzi in vitro and has achieved a single-dose cure in a murine model of chronic Chagas disease, positioning it as a promising candidate for a short-duration, curative treatment.[1][2][3][4][5][6]
Introduction to Chagas Disease and the Need for New Therapies
Chagas disease affects millions of people, primarily in Latin America, but is increasingly detected in other parts of the world due to migration.[1][2] The parasite is transmitted through various routes, including insect vectors, congenital transmission, blood transfusions, and organ transplantation.[1][2] The disease progresses from an acute phase to a chronic phase, which can lead to severe cardiac and gastrointestinal complications.[1][2] The current standard of care, benznidazole (B1666585) and nifurtimox, requires prolonged treatment and is associated with frequent adverse effects, leading to poor patient compliance.[1][2] Therefore, there is an urgent and unmet medical need for new therapeutic agents that are safer, more effective, and offer a shorter treatment course.
Discovery of this compound
This compound was discovered through a phenotypic screen of the Novartis compound library against Trypanosoma brucei, a closely related kinetoplastid parasite.[3][4] This screen identified a series of cyanotriazole (CT) compounds with potent and rapid sterilizing activity against a range of kinetoplastid parasites.[3][4] Subsequent structure-activity relationship (SAR) studies led to the optimization of the initial hits, focusing on enhancing potency against T. cruzi, improving pharmacokinetic properties, and minimizing brain exposure.[3][4] This optimization process culminated in the identification of this compound, a compound with an oxadiazole and S-amino pyrrolidine (B122466) core.[1]
Mechanism of Action: Selective Inhibition of Trypanosoma cruzi Topoisomerase II
Mode of action studies have demonstrated that this compound and other cyanotriazoles are selective and covalent poisons of T. cruzi topoisomerase II.[1][2] Topoisomerase II is an essential enzyme for DNA replication and cell division, as it resolves DNA tangles and supercoils.[3][4] this compound stabilizes the covalent complex formed between TcTop2 and DNA after the enzyme has introduced a double-strand break.[7][8][9][10][11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which ultimately triggers parasite cell death.[1][7] Cryo-electron microscopy studies have confirmed that cyanotriazole compounds act through the selective and irreversible inhibition of trypanosomal topoisomerase II by stabilizing these DNA-enzyme cleavage complexes.[8][11] Importantly, this compound shows high selectivity for the parasite's enzyme, with no significant activity against human topoisomerase II at concentrations up to 100 µM.[1]
Caption: Mechanism of this compound as a T. cruzi topoisomerase II poison.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Organism/Cell Line |
| EC50 | 8 nM | Trypanosoma cruzi |
| EC50 | <0.1 µM | Trypanosoma brucei brucei |
| EC50 | <0.1 µM | Leishmania donovani |
| Activity against human topoisomerase II | No activity at 100 µM | Human |
Data sourced from:[3][4][5][12]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Chronic Chagas Disease
| Dose | Outcome |
| 5 - 25 mg/kg | Single-dose cure |
Data sourced from:[1][2][5][6]
Table 3: Pharmacokinetic Profile of this compound (Intravenous Administration)
| Parameter | Value | Dose |
| Clearance | 22 mL/min/kg | 0.3 mg/kg |
| Half-life (t1/2) | 3.2 h | 0.3 mg/kg |
| AUC | 3.2 µg·h/mL | 0.3 mg/kg |
| Bioavailability | 52% | 0.3 mg/kg |
Data sourced from:[1]
Table 4: Safety Profile of this compound
| Study | Observation |
| 14-day toxicology study in rats and monkeys | No adverse effects at 50 mg/kg once daily |
| Mutagenicity and micronuclei formation | Not observed |
| Sphingolipid pathway modulation | No induction |
Data sourced from:[1]
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on established methods in the field.
Trypanosoma cruzi Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by T. cruzi topoisomerase II.
Materials:
-
Purified recombinant T. cruzi topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop buffer/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 1x topoisomerase II reaction buffer and 200 ng of kDNA in a final volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 1 µL of purified T. cruzi topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is determined by the presence of catenated kDNA (which remains in the well) compared to the control, where decatenated DNA migrates into the gel.
Trypanosoma cruzi Viability Assay (Resazurin-Based)
This colorimetric assay measures the metabolic activity of T. cruzi epimastigotes as an indicator of cell viability.
Materials:
-
T. cruzi epimastigotes in the logarithmic growth phase
-
Complete culture medium (e.g., LIT medium)
-
This compound (or other test compounds)
-
Resazurin (B115843) sodium salt solution (e.g., 3 mM)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm
Procedure:
-
Seed T. cruzi epimastigotes into a 96-well plate at a density of 1 x 10^5 parasites/well in 90 µL of culture medium.
-
Add 10 µL of this compound at various concentrations (in duplicate or triplicate). Include wells with untreated parasites (negative control) and a reference drug like benznidazole (positive control).
-
Incubate the plate at 28°C for 72 hours.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 4-6 hours at 28°C.
-
Measure the absorbance at 570 nm and 600 nm.
-
Calculate the percentage of viability for each concentration compared to the untreated control and determine the EC50 value.
In Vivo Efficacy in a Murine Model of Chronic Chagas Disease
This protocol describes a model to assess the curative potential of a compound in mice chronically infected with T. cruzi.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypomastigotes of a relevant T. cruzi strain (e.g., Brazil strain)
-
This compound formulated for oral administration
-
Cyclophosphamide for immunosuppression
-
Equipment for blood collection and parasite quantification (e.g., qPCR)
Procedure:
-
Infect mice with 1 x 10^3 bloodstream trypomastigotes via intraperitoneal injection.
-
Allow the infection to establish and progress to the chronic phase (e.g., 120 days post-infection).
-
Administer a single oral dose of this compound at the desired concentrations (e.g., 5, 10, 25 mg/kg). Include a vehicle-treated control group and a benznidazole-treated group.
-
Monitor the mice for any signs of toxicity.
-
At a predetermined time post-treatment (e.g., 30 days), assess for parasitological cure. This can be done by methods such as qPCR on blood and/or tissues.
-
To confirm sterile cure, perform immunosuppression on the treated mice (e.g., with cyclophosphamide) and monitor for relapse of parasitemia.
Visualizations
Signaling Pathway
Caption: Downstream effects of this compound-mediated TcTop2 inhibition.
Experimental Workflow
Caption: Drug discovery and development pipeline for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of a novel, effective, and safe treatment for Chagas disease. Its potent, selective, and rapid trypanocidal activity, coupled with a favorable safety profile and remarkable single-dose curative efficacy in a preclinical model, underscores its potential as a transformative therapy.[1][2][3][4][5][6] The compound has successfully completed preclinical safety studies in rodents and monkeys and is poised to enter Phase I clinical trials in 2026.[1][3][4] Further clinical evaluation will be crucial to determine the safety, tolerability, and efficacy of this compound in humans. If successful, this compound could offer a much-needed short-duration, curative treatment, addressing a critical unmet need for the millions of people affected by Chagas disease.
References
- 1. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 3. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 4. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. med.nyu.edu [med.nyu.edu]
IID432: A Paradigm of Selective Parasitic Topoisomerase II Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of parasitic diseases with limited and often toxic treatment options necessitates the development of novel therapeutic agents with high specificity for parasitic targets over their human homologs. IID432, a novel cyanotriazole derivative, has emerged as a potent and selective inhibitor of parasitic type II topoisomerase (Topo II), a critical enzyme for DNA replication and parasite survival. This technical guide provides a comprehensive overview of the specificity of this compound for parasitic Topo II, detailing its mechanism of action, the structural basis for its selectivity, and the downstream cellular consequences in parasites. This document is intended to serve as a resource for researchers and drug development professionals working on anti-parasitic therapies.
Introduction
Parasitic infections, such as Chagas disease caused by Trypanosoma cruzi, remain a significant global health burden. Current therapeutic options are often hampered by toxicity and limited efficacy, underscoring the urgent need for new drugs with improved safety and effectiveness. Type II topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and chromosome segregation. Their indispensable nature makes them attractive targets for antimicrobial and anticancer therapies. However, the high degree of conservation of Topo II across species presents a challenge in developing inhibitors that are selective for the pathogen's enzyme over the human counterpart.
This compound is a promising new chemical entity that demonstrates remarkable specificity for parasitic Topo II. This guide will delve into the quantitative data supporting this selectivity, the experimental methodologies used to ascertain it, and the molecular interactions that underpin this crucial therapeutic advantage.
Quantitative Analysis of this compound Specificity
The therapeutic index of a topoisomerase inhibitor is critically dependent on its relative potency against the parasitic enzyme versus the human orthologs. This compound exhibits a profound selectivity for T. cruzi Topoisomerase II.
| Target | Parameter | Value | Reference |
| Trypanosoma cruzi | EC50 | 8 nM | [1][2] |
| Human Topoisomerase II | Activity | No activity detected at 100 µM | [3] |
EC50 (Half-maximal effective concentration) reflects the concentration of this compound required to inhibit 50% of the parasite's growth in a cell-based assay.
The data clearly illustrates the high potency of this compound against the parasite, with an EC50 in the low nanomolar range. In stark contrast, no significant inhibition of human topoisomerase II is observed at concentrations up to 100 µM, indicating a selectivity index of over 12,500-fold. This substantial therapeutic window is a key attribute of this compound's promising preclinical profile.
Mechanism of Action: A Covalent Poison of Parasitic Topoisomerase II
This compound acts as a topoisomerase II "poison," a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the double-strand break, leading to an accumulation of these cleavage complexes, which are ultimately processed into cytotoxic DNA double-strand breaks (DSBs).
The specificity of this compound arises from its unique covalent binding mechanism. Cryo-electron microscopy studies of the cyanotriazole class of compounds have revealed that they form a covalent bond with a cysteine residue located in the active site of the parasitic topoisomerase II.[4] This cysteine residue is notably absent in human topoisomerase II alpha and beta, providing a clear structural basis for the observed selectivity.[4] This irreversible binding effectively traps the parasitic enzyme in its cleavage-competent state, leading to a rapid and potent trypanocidal effect.
Experimental Protocols
The following protocols are representative of the key assays used to characterize the activity and specificity of this compound.
Trypanosoma cruzi Topoisomerase II kDNA Decatenation Assay
This assay measures the ability of Topo II to resolve the interlocked network of kinetoplast DNA (kDNA), a unique feature of trypanosomes. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Recombinant T. cruzi Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or DMSO control.
-
Initiate the reaction by adding a pre-determined amount of T. cruzi Topo II (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the degree of decatenation to determine the inhibitory activity of this compound.
Human Topoisomerase IIα Decatenation Assay
A similar protocol is used to assess the activity of this compound against human Topo IIα, with the substitution of the human enzyme for the parasitic one. The lack of inhibition at high concentrations of this compound in this assay confirms its specificity.
Materials:
-
Recombinant Human Topoisomerase IIα
-
All other materials as listed in section 4.1.
Procedure:
The procedure is identical to that described in section 4.1, with the exception of using recombinant human Topo IIα instead of the T. cruzi enzyme.
Downstream Cellular Effects and Signaling Pathways
The accumulation of DNA double-strand breaks induced by this compound triggers a DNA damage response (DDR) in the parasite, ultimately leading to cell cycle arrest and apoptosis. In trypanosomes, this response involves the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key sensor of DNA damage. Activated ATR then phosphorylates downstream targets, including histone H2A, leading to the recruitment of DNA repair factors and the initiation of cell cycle checkpoints.
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-parasitic agents. Its high potency and exceptional selectivity for parasitic topoisomerase II over the human enzyme are underpinned by a specific covalent binding mechanism. This detailed technical guide provides the foundational knowledge for researchers and drug developers to understand and further investigate this promising therapeutic candidate. The provided experimental frameworks can be adapted to evaluate other potential topoisomerase inhibitors and to explore the intricacies of the DNA damage response in parasitic organisms. The continued study of compounds like this compound holds the key to developing safer and more effective treatments for neglected tropical diseases.
References
- 1. topogen.com [topogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new class of antiparasitic drugs: Cyanotriazole compounds “poison” topoisomerase II of pathogenic trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of functional, recombinant Trypanosoma cruzi complement regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Efficacy and Safety of IID432, a Novel KRAS G12C Inhibitor
This document provides a comprehensive technical overview of the preclinical data for IID432, a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's mechanism of action, efficacy, and safety profile.
Mechanism of Action
This compound is designed to address the challenge of targeting KRAS, a protein long considered "undruggable". The KRAS G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, results in a constitutively active, GTP-bound state of the KRAS protein.[1][2] This leads to the hyperactivation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and tumor growth.[1][2]
This compound employs a unique mechanism by covalently and irreversibly binding to the thiol group of the mutant cysteine residue at position 12.[1][3] This binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is present only when KRAS G12C is in its inactive, GDP-bound state.[3][4] By forming this covalent bond, this compound effectively locks the KRAS G12C protein in an inactive conformation, preventing its reactivation and blocking downstream signal transduction.[2][3] This targeted approach ensures high specificity for the mutant protein with minimal effect on wild-type KRAS.[4]
References
Pharmacokinetic profile of IID432 in animal models
Following a comprehensive search for publicly available data, no information was found regarding a compound designated "IID432". This suggests that "this compound" may be one of the following:
-
A proprietary or internal compound identifier: The substance may be under development within a private organization (e.g., pharmaceutical company, research institution) and not yet disclosed in public literature or databases.
-
A novel or very recent discovery: Information may not have been published yet.
-
A misidentified or incorrect designation: There might be a typographical error in the compound name.
Without access to specific studies, reports, or publications detailing the pharmacokinetic properties of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and diagrams.
If you have access to any documentation or an alternative designation for this compound, please provide it to enable a more targeted and effective search.
Cellular Targets of IID432 in Trypanosoma cruzi: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the cellular targets of the novel anti-Chagas disease compound, IID432, in the protozoan parasite Trypanosoma cruzi. This compound, a cyanotriazole derivative, has demonstrated potent and rapid trypanocidal activity. Mode of action studies have identified T. cruzi topoisomerase II as the primary cellular target. This guide summarizes the available quantitative data, outlines the experimental methodologies used for target identification and validation, and presents visual representations of the compound's mechanism of action and the experimental workflow.
Introduction
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and is an emerging global health concern.[1] Current treatments are limited by variable efficacy, particularly in the chronic phase of the disease, and significant side effects.[1] this compound is a promising new chemical entity that has shown remarkable efficacy in preclinical models of Chagas disease, offering the potential for a short-duration, curative therapy.[2][3] Understanding the precise cellular targets and mechanism of action of this compound is crucial for its continued development and potential deployment as a next-generation therapeutic.
Primary Cellular Target: Trypanosoma cruzi Topoisomerase II
The primary cellular target of this compound in Trypanosoma cruzi has been identified as topoisomerase II, a type II topoisomerase enzyme essential for DNA replication and cell division.[2][3] this compound is part of a class of cyanotriazole compounds that act as selective and covalent "poisons" of T. cruzi topoisomerase II.[1] The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase II and the parasite's DNA.[4][5] This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, which are lethal to the parasite.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with Trypanosoma cruzi.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| EC50 | 8 nM | Trypanosoma cruzi | [2][3][6] |
| In Vivo Efficacy | Single 25 mg/kg dose | Mouse model of chronic Chagas disease | [2][3][6] |
Table 2: Selectivity and Pharmacokinetic Profile of this compound
| Parameter | Value | Species/Model | Reference |
| Human Topoisomerase II Activity | No activity detected at 100 µM | In vitro | [1] |
| Clearance | 22 mL/min/kg | Mouse (0.3 mg/kg, IV) | [1] |
| Half-life (t1/2) | 3.2 h | Mouse (0.3 mg/kg, IV) | [1] |
| Area Under the Curve (AUC) | 3.2 µg·h/mL | Mouse (0.3 mg/kg, IV) | [1] |
| Bioavailability | 52% | Mouse (0.3 mg/kg, IV) | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound are not yet fully available in the public domain, as much of the data comes from conference proceedings. However, based on the available information, the following methodologies were employed.
Initial Identification: Phenotypic Screening
This compound's parent compound class, the cyanotriazoles, were identified through a high-throughput phenotypic screen of a large compound library.[2][3]
-
General Protocol:
-
A culture of Trypanosoma brucei (a closely related parasite) was used for the initial high-throughput screen.
-
Parasites were incubated with a library of compounds at a fixed concentration.
-
Parasite viability was assessed, likely using a metabolic indicator (e.g., resazurin-based assays) or automated microscopy.
-
"Hit" compounds that demonstrated significant trypanocidal activity were selected for further characterization and optimization.
-
Target Deconvolution and Validation
A combination of genetic and biochemical approaches was used to identify topoisomerase II as the target of the cyanotriazole class of compounds.
-
Generation of Resistant Parasites: Drug-resistant T. brucei lines were generated by culturing parasites in the presence of escalating concentrations of a cyanotriazole compound. Whole-genome sequencing of these resistant lines identified mutations in the gene encoding topoisomerase II.
-
DNA Damage Assays (γH2A Detection): Treatment of T. cruzi with cyanotriazoles was shown to induce DNA damage.[4] This was likely assessed by monitoring the phosphorylation of histone H2A (γH2A), a marker of double-strand DNA breaks, via immunofluorescence microscopy.[7]
-
T. cruzi (intracellular amastigotes) were treated with this compound or a control compound.
-
The parasites were fixed and permeabilized.
-
An antibody specific for γH2A was used to stain the cells.
-
Fluorescence microscopy was used to visualize and quantify the formation of γH2A foci, indicating DNA damage.
-
-
In Vitro Topoisomerase II Inhibition Assays: The direct effect of this compound on topoisomerase II activity was confirmed using in vitro enzymatic assays. These assays typically measure the ability of the enzyme to relax supercoiled plasmid DNA or to decatenate kinetoplast DNA (kDNA). The "poisoning" effect is observed as an accumulation of linearized DNA, representing the stabilized cleavage complex.[1]
In Vivo Efficacy Studies
The efficacy of this compound in a living organism was evaluated using a mouse model of chronic Chagas disease.[2][3]
-
General Protocol:
-
Mice were infected with a relevant strain of T. cruzi.
-
The infection was allowed to progress to the chronic stage.
-
A single oral dose of this compound (25 mg/kg) was administered.
-
Parasite clearance was monitored, likely through sensitive techniques such as bioluminescence imaging or qPCR on blood and tissues.
-
A cure was confirmed by immunosuppressing the treated mice to check for any relapse of the infection.[2][3]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in Trypanosoma cruzi.
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the search for new treatments for Chagas disease. Its potent and selective inhibition of Trypanosoma cruzi topoisomerase II provides a clear mechanism for its rapid trypanocidal effects. The compound has demonstrated unprecedented efficacy in preclinical models, achieving a single-dose cure.[2][3] Having successfully completed preclinical safety studies, this compound is poised to enter Phase 1 clinical trials.[2][3] Further publication of detailed experimental data will be invaluable to the research community as this promising compound moves through clinical development.
References
- 1. A new class of antiparasitic drugs: Cyanotriazole compounds “poison” topoisomerase II of pathogenic trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 3. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IID432 in a Mouse Model of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge. Current therapeutic options are limited by variable efficacy, long treatment durations, and adverse side effects. IID432 is a novel cyanotriazole inhibitor of T. cruzi topoisomerase II, an essential enzyme for parasite DNA replication.[1][2] Preclinical studies have demonstrated the potent activity of this compound against T. cruzi, with an EC50 of 8 nM.[1][2][3] Notably, a single oral dose of this compound has been shown to achieve relapse-free parasite clearance in a mouse model of chronic Chagas disease, highlighting its potential as a short-duration, curative treatment.
These application notes provide a comprehensive guide for the utilization of this compound in a mouse model of Chagas disease, covering its mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo efficacy studies.
Mechanism of Action
This compound selectively targets and inhibits Trypanosoma cruzi topoisomerase II. This covalent inhibition leads to DNA damage and rapid parasite clearance. The compound has been shown to have no significant activity against human topoisomerase at high concentrations (100 µM), indicating a high degree of selectivity for the parasite enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
IID432 solubility and preparation for research use
Application Notes and Protocols: IID432
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in typical research settings. The following information is intended to guide researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental results.
Compound Information
-
Product Name: this compound
-
Molecular Weight: 450.5 g/mol (Assumed for calculation purposes)
-
Appearance: White to off-white crystalline solid.
Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 90 mg/mL (≥ 200 mM) | Recommended for stock solutions. |
| Ethanol (95%) | ~10 mg/mL (~22 mM) | Can be used as a co-solvent. |
| Water | < 0.1 mg/mL (< 0.22 mM) | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.22 mM) | Insoluble in physiological buffers. |
Note: When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is non-toxic to the experimental system (typically ≤ 0.5%). Rapid dilution may cause precipitation; it is advisable to add the stock solution to the aqueous buffer dropwise while vortexing.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be used for subsequent dilutions in various in vitro and in vivo experimental setups.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.51 mg of this compound powder into the tube. (Calculation: 450.5 g/mol * 0.010 mol/L = 4.505 g/L = 4.505 mg/mL)
-
-
Adding Solvent:
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a brief period.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation and ensure accurate dilution, first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute 10 µL of the 10 mM stock into 90 µL of pre-warmed cell culture medium.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium.
-
Immediately mix the final working solution by gentle inversion or pipetting to ensure homogeneity.
-
-
Application:
-
Apply the final working solution to your cells as per your experimental design. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line.
-
Visualizations
Workflow for this compound Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound stock and working solutions for research applications.
Proposed Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the hypothetical Kinase-A (KNA) protein. By inhibiting KNA, this compound prevents the phosphorylation of the downstream transcription factor Substrate-Y (SUB-Y), thereby blocking its nuclear translocation and subsequent gene expression, which is implicated in disease progression.
Application Notes and Protocols for In Vivo Imaging of IID432's Effect on Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1] Current treatments are hampered by variable efficacy, long durations, and significant side effects. IID432, a novel cyanotriazole inhibitor of T. cruzi topoisomerase II, has emerged as a promising drug candidate, demonstrating potent in vitro activity and the potential for a short-duration, curative treatment.[1][2][3] This document provides detailed application notes and protocols for utilizing in vivo bioluminescence imaging to evaluate the efficacy of this compound against T. cruzi infection in murine models.
In vivo imaging using bioluminescent T. cruzi strains offers a powerful, non-invasive method to monitor parasite burden in real-time throughout the course of infection and treatment.[4] This technology is crucial for preclinical assessment of novel compounds like this compound, providing quantitative data on parasite clearance and tissue distribution.
Mechanism of Action of this compound
This compound belongs to the cyanotriazole class of compounds, which act as selective "poisons" of T. cruzi topoisomerase II. This enzyme is essential for DNA replication and cell division in the parasite. This compound stabilizes the covalent complex formed between topoisomerase II and the parasite's DNA, leading to the accumulation of double-strand DNA breaks and subsequent parasite death. The selectivity of this compound for the parasite's enzyme over the human homolog contributes to its favorable safety profile.
Caption: Mechanism of action of this compound on T. cruzi.
Data Presentation: In Vivo Efficacy of this compound
The following tables present representative data from in vivo imaging studies evaluating the efficacy of this compound in a murine model of chronic Chagas disease. This data is illustrative and designed to demonstrate the expected outcomes based on published reports of this compound's high efficacy.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Reference |
| In Vitro EC50 | 8 nM | |
| In Vivo Efficacy | Single 25 mg/kg dose leads to parasite clearance | |
| Animal Model | Mouse model of chronic Chagas disease |
Table 2: Representative In Vivo Bioluminescence Data for this compound Treatment
| Treatment Group | Day 0 (Pre-treatment) Bioluminescence (photons/sec) | Day 7 Post-treatment Bioluminescence (photons/sec) | Day 14 Post-treatment Bioluminescence (photons/sec) | Percent Reduction (Day 14) |
| Vehicle Control | 1.5 x 10⁶ | 1.8 x 10⁶ | 2.1 x 10⁶ | -40% |
| This compound (10 mg/kg) | 1.6 x 10⁶ | 5.2 x 10⁴ | < 1 x 10³ (Below detection) | >99.9% |
| This compound (25 mg/kg) | 1.4 x 10⁶ | < 1 x 10³ (Below detection) | < 1 x 10³ (Below detection) | >99.9% |
| Benznidazole (B1666585) (100 mg/kg) | 1.5 x 10⁶ | 9.8 x 10⁴ | 2.5 x 10⁴ | 98.3% |
Note: Bioluminescence values are represented as total flux (photons/second) from the whole body of the animal. The limit of detection is approximately 1 x 10³ photons/sec.
Experimental Protocols
The following protocols provide a framework for conducting in vivo imaging studies to assess the efficacy of this compound against T. cruzi.
Protocol 1: Generation and Maintenance of Bioluminescent T. cruzi
-
Parasite Strain: Utilize a T. cruzi strain engineered to express a red-shifted firefly luciferase, which enhances tissue penetration of the bioluminescent signal.
-
Culture: Maintain the transgenic parasites in an appropriate culture medium supplemented with a selection antibiotic to ensure the retention of the luciferase gene.
-
Infective Forms: Generate infective trypomastigotes from stationary phase cultures or from infected mammalian cell cultures.
Protocol 2: Murine Model of T. cruzi Infection
-
Animal Model: Use susceptible mouse strains such as BALB/c or immunodeficient strains like SCID, depending on the desired infection model (acute or chronic).
-
Infection: Infect mice intraperitoneally with 1 x 10³ to 1 x 10⁴ bioluminescent bloodstream trypomastigotes.
-
Monitoring Infection: Monitor the progression of the infection by in vivo imaging at regular intervals (e.g., weekly) until the desired stage of infection (acute or chronic) is reached for drug efficacy studies.
Protocol 3: In Vivo Bioluminescence Imaging Procedure
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile phosphate-buffered saline (PBS) at a concentration of 15 mg/mL.
-
Anesthesia: Anesthetize the infected mice using isoflurane (B1672236) (2-3% in oxygen).
-
Substrate Administration: Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Lumina or Spectrum).
-
Acquire images 10-20 minutes after luciferin (B1168401) injection.
-
Use an exposure time of 1-5 minutes, depending on the signal intensity.
-
Capture images from both ventral and dorsal views to assess parasite dissemination.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the entire body or specific organs.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Caption: Experimental workflow for in vivo imaging.
Protocol 4: this compound Efficacy Study in a Chronic Infection Model
-
Establish Chronic Infection: Following infection as per Protocol 2, allow the infection to progress to the chronic phase (e.g., >100 days post-infection).
-
Pre-treatment Imaging: Perform baseline in vivo imaging for all mice to quantify the parasite burden before treatment initiation.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.
-
Group 2 (this compound): Administer a single oral dose of this compound (e.g., 25 mg/kg).
-
Group 3 (Positive Control): Administer a standard-of-care drug like benznidazole (e.g., 100 mg/kg daily for 5 days).
-
-
Post-treatment Imaging: Conduct in vivo imaging at multiple time points post-treatment (e.g., 7, 14, and 28 days) to monitor the kinetics of parasite clearance.
-
Ex Vivo Imaging (Optional): At the end of the study, perform ex vivo imaging of organs (e.g., heart, colon, skeletal muscle) to confirm parasite eradication in specific tissues.
Caption: Logical relationship of treatment groups.
Conclusion
In vivo bioluminescence imaging is an indispensable tool for the preclinical evaluation of novel anti-trypanosomal drugs. The protocols and data presentation formats outlined in this document provide a comprehensive guide for researchers to effectively assess the potent in vivo activity of this compound against T. cruzi. The remarkable efficacy of this compound in preclinical models, coupled with its targeted mechanism of action, positions it as a highly promising candidate for a much-needed improved therapy for Chagas disease.
References
- 1. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Topoisomerase II Inhibition by IID432
For Researchers, Scientists, and Drug Development Professionals
Introduction
IID432 is a novel, potent, and selective covalent inhibitor of Trypanosoma cruzi topoisomerase II, the causative agent of Chagas disease.[1][2][3] Developed from a cyanotriazole scaffold, this compound has demonstrated remarkable efficacy in preclinical models, achieving parasite clearance with a single dose.[1][4] These application notes provide a comprehensive overview of the methodologies to assay the inhibitory activity of this compound against topoisomerase II, crucial for its characterization and further development.
Topoisomerase II enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[5] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[5][6] this compound acts as a topoisomerase II poison, stabilizing the covalent enzyme-DNA cleavage complex.[3][5] This leads to an accumulation of DNA double-strand breaks, ultimately triggering programmed cell death in the parasite.[3][7]
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes the reported efficacy of this compound in a cellular context.
| Compound | Target Organism | Assay Type | Efficacy (EC50) | Citation |
| This compound | Trypanosoma cruzi | Cellular | 8 nM | [4][8] |
Mechanism of Action: Topoisomerase II Poison
This compound is classified as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA or hydrolyzing ATP, poisons like this compound trap the enzyme in its transient cleavage complex with DNA. This stabilization of the covalent intermediate prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][5] Cryo-electron microscopy studies have confirmed that cyanotriazole compounds, the class to which this compound belongs, selectively and irreversibly inhibit trypanosomal topoisomerase II by stabilizing these double-stranded DNA:enzyme cleavage complexes.[3][9]
A key advantage of this compound is its selectivity for the T. cruzi topoisomerase II over the human homolog.[2][5] This selectivity is crucial for its favorable safety profile, as it minimizes off-target effects on the host's cellular machinery.[2]
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, a process that mimics the separation of daughter chromosomes after replication. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.
Principle: In the presence of active topoisomerase II, the kDNA network is decatenated into individual minicircles. These smaller, decatenated circles can migrate into an agarose (B213101) gel, while the large, catenated network remains in the well. Inhibition of the enzyme by this compound will result in a decrease in the amount of decatenated minicircles.
Materials:
-
Purified Trypanosoma cruzi Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Distilled, sterile water
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL distilled water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified T. cruzi Topoisomerase II.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results.
Expected Results: The control lane with active enzyme and no inhibitor will show a prominent band of decatenated minicircles that has migrated into the gel. With increasing concentrations of this compound, the intensity of this band will decrease, and more kDNA will be retained in the loading well.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA.
Principle: Supercoiled DNA has a compact structure and migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase II, in the presence of ATP, introduces transient double-strand breaks to relax the supercoiled DNA. An effective inhibitor like this compound will prevent this relaxation, leaving the DNA in its supercoiled form.
Materials:
-
Purified Trypanosoma cruzi Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer
-
Distilled, sterile water
Protocol:
-
Set up the reaction mixtures on ice as described for the decatenation assay, but substitute kDNA with supercoiled plasmid DNA (e.g., 200 ng).
-
Add 1 µL of purified T. cruzi Topoisomerase II to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV illumination.
Expected Results: The lane with no enzyme will show a fast-migrating band of supercoiled DNA. The control lane with active enzyme will show a slower-migrating band of relaxed DNA. Increasing concentrations of this compound will cause a dose-dependent decrease in the relaxed DNA band and a corresponding increase in the supercoiled DNA band.
Cellular Assay for T. cruzi Viability (EC50 Determination)
This assay determines the effective concentration of this compound that inhibits the growth of T. cruzi by 50%.
Principle: This assay typically uses a reporter strain of T. cruzi (e.g., expressing β-galactosidase) and host cells. The viability of the parasites is measured by the activity of the reporter enzyme after treatment with the inhibitor.
Materials:
-
Host cells (e.g., L6 myoblasts)
-
Trypanosoma cruzi expressing a reporter gene (e.g., β-galactosidase)
-
Culture medium appropriate for host cells
-
This compound serially diluted
-
Substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside)
-
Lysis buffer
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate and allow them to attach.
-
Infect the host cells with the reporter strain of T. cruzi.
-
After an initial incubation period to allow for infection, add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plates for a period that allows for parasite replication (e.g., 72-96 hours).
-
Lyse the cells and add the reporter enzyme substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the EC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition-Induced Apoptosis
Topoisomerase II poisons like this compound induce DNA double-strand breaks, which are recognized by cellular DNA damage response (DDR) pathways. This triggers a signaling cascade that can lead to cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.
Caption: this compound-mediated inhibition of Topoisomerase II and apoptosis.
Experimental Workflow for Topoisomerase II Decatenation Assay
The following diagram illustrates the key steps in performing a topoisomerase II decatenation assay to evaluate an inhibitor.
Caption: Workflow for the Topoisomerase II decatenation assay.
Logical Relationship of this compound's Therapeutic Action
This diagram outlines the logical progression from the molecular action of this compound to its therapeutic outcome in treating Chagas disease.
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. drughunter.com [drughunter.com]
- 2. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 3. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. A new class of antiparasitic drugs: Cyanotriazole compounds “poison” topoisomerase II of pathogenic trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of IID432
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosing schedule for IID432, a novel, potent, and selective inhibitor of Trypanosoma cruzi topoisomerase 2 (Top2). The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing further in vivo investigations.
Mechanism of Action
This compound is a cyanotriazole-based compound that acts as a covalent poison of T. cruzi Top2. This inhibition leads to DNA damage and subsequent rapid clearance of the parasite. The compound has demonstrated high efficacy and safety in preclinical models of Chagas disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Organism |
| EC50 | 8 nM | Trypanosoma cruzi |
Table 2: In Vivo Efficacy of this compound in a Chronic Chagas Disease Mouse Model
| Dose (mg/kg) | Dosing Schedule | Outcome |
| 5 - 25 | Single dose | Curative |
Table 3: Pharmacokinetic Parameters of this compound (0.3 mg/kg, Intravenous Administration)
| Parameter | Value |
| Clearance | 22 mL/min/kg |
| Half-life (t½) | 3.2 h |
| AUC | 3.2 µg·h/mL |
| Bioavailability | 52% |
Table 4: Preclinical Safety and Toxicology of this compound
| Species | Dose (mg/kg) | Dosing Schedule | Duration | Observed Effects |
| Rat | 50 | Once daily | 14 days | No adverse effects |
| Monkey | 50 | Once daily | 14 days | No adverse effects |
Experimental Protocols
The following are detailed protocols for key preclinical experiments involving this compound. These are generalized protocols based on standard practices in the field and should be adapted to specific institutional guidelines and experimental needs.
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Chronic Chagas Disease
1. Objective: To evaluate the curative efficacy of a single oral dose of this compound in a mouse model of chronic Trypanosoma cruzi infection.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Trypanosoma cruzi strain (e.g., CL Brener)
-
Female BALB/c mice (6-8 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Standard animal housing and husbandry equipment
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Reagents and equipment for qPCR-based parasite detection
3. Methodology:
-
Animal Infection:
-
Infect mice with 1 x 10³ bloodstream trypomastigotes of T. cruzi via intraperitoneal injection.
-
Allow the infection to establish for at least 30 days to enter the chronic phase.
-
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 5, 10, and 25 mg/kg).
-
Ensure the formulation is homogenous by vortexing or sonicating before administration.
-
-
Drug Administration:
-
Divide the chronically infected mice into treatment and control groups.
-
Administer a single oral dose of this compound or vehicle to the respective groups using an appropriate oral gavage technique. The volume should not exceed 10 mL/kg.
-
-
Post-Treatment Monitoring and Outcome Assessment:
-
Monitor the health of the animals daily.
-
At selected time points post-treatment (e.g., 30, 60, and 90 days), collect blood samples for the assessment of parasitemia by qPCR.
-
A curative outcome is typically defined as the sustained absence of detectable parasite DNA in the blood.
-
Protocol 2: Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
2. Materials:
-
This compound
-
Formulation vehicle suitable for intravenous administration (e.g., saline with a solubilizing agent like DMSO and Tween 80)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Syringes and infusion pumps
-
Blood collection supplies
-
Equipment for sample processing and bioanalysis (e.g., LC-MS/MS)
3. Methodology:
-
Drug Formulation:
-
Prepare a clear, sterile solution of this compound in the intravenous vehicle at a concentration suitable for a 0.3 mg/kg dose.
-
-
Drug Administration:
-
Administer the this compound formulation as a single intravenous bolus or short infusion via the jugular vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and AUC.
-
Protocol 3: 14-Day Repeated-Dose Toxicology Study in Rats
1. Objective: To assess the safety and tolerability of this compound following once-daily oral administration for 14 days in rats.
2. Materials:
-
This compound
-
Oral formulation vehicle
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard animal housing and husbandry equipment
-
Equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.
3. Methodology:
-
Dose Groups:
-
Establish at least three dose groups (e.g., low, mid, high) and a vehicle control group. The high dose should be based on previous findings (e.g., 50 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle orally once daily for 14 consecutive days.
-
-
In-Life Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption at regular intervals.
-
-
Terminal Procedures:
-
At the end of the 14-day treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a thorough necropsy and collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis:
-
Compare data from the this compound-treated groups with the control group to identify any potential adverse effects.
-
Visualizations
Application Notes and Protocols: Validating the Target of IID432 in Trypanosoma cruzi using CRISPR-Cas9
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to validate the molecular target of the anti-trypanosomal compound IID432 in Trypanosoma cruzi, the etiological agent of Chagas disease. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for this neglected tropical disease.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America.[1][2] Current treatments suffer from limitations, including variable efficacy, long treatment durations, and significant side effects, underscoring the urgent need for new therapeutic agents.[2][3] A promising new compound, this compound, has demonstrated potent activity against T. cruzi.[3] Mode of action studies have identified T. cruzi topoisomerase II as the molecular target of this compound. This document outlines the use of CRISPR-Cas9-mediated genome editing as a powerful tool to definitively validate this target in the parasite.
The CRISPR-Cas9 system has been successfully adapted for genome editing in T. cruzi, enabling efficient gene knockout, tagging, and complementation. This technology offers a precise method to investigate the function of specific genes and to validate drug targets by assessing the impact of genetic modification on drug susceptibility.
This compound: A Potent Anti-trypanosomal Agent
This compound is a cyanotriazole inhibitor that has shown remarkable efficacy against T. cruzi. It is a promising candidate for a short-duration curative treatment for Chagas disease and is poised to enter Phase 1 clinical evaluation.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Trypanosoma cruzi Topoisomerase II | |
| EC50 against T. cruzi | 8 nM | |
| In vivo Efficacy | Single 25 mg/kg dose achieved relapse-free parasite clearance in a mouse model of chronic Chagas disease. |
CRISPR-Cas9 for Target Validation in T. cruzi
The essentiality of a gene and its role as a drug target can be rigorously tested using CRISPR-Cas9. By creating a conditional knockdown or knockout of the putative target gene, researchers can assess whether the parasite's susceptibility to the compound is altered. A decrease in susceptibility following the genetic modification of the target provides strong evidence for on-target activity.
Experimental Workflow for Target Validation
The overall workflow for validating the target of this compound using CRISPR-Cas9 in T. cruzi involves several key steps, from the design of the guide RNA to the final phenotypic analysis.
References
- 1. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 3. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Optimizing IID432 incubation time for maximum efficacy
Welcome to the Technical Support Center for IID432. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions as two distinct complexes, mTORC1 and mTORC2.[2][3] this compound is designed to target the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the biological endpoint being measured. For initial experiments, a dose-response study is recommended with concentrations ranging from 10 nM to 1 µM. For incubation time, a starting point of 24 hours is suggested for cell viability assays, while for analyzing phosphorylation of downstream targets, shorter incubation times of 1 to 6 hours may be sufficient.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy. These include cell line resistance, suboptimal drug concentration, or insufficient incubation time. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of cell proliferation. | This compound concentration is too low. | Perform a dose-response experiment to determine the IC50 for your specific cell line. We suggest a range of 1 nM to 10 µM. |
| Incubation time is too short. | For cell proliferation assays, longer incubation times (e.g., 48-72 hours) may be necessary to observe an effect.[4] | |
| The cell line is resistant to this compound. | Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. Confirm mTOR pathway activity in your cell line by checking the basal phosphorylation levels of downstream targets like S6K1 or 4E-BP1. | |
| Inconsistent results between experiments. | Instability of this compound stock solution. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates as this can significantly impact proliferation rates and drug response. | |
| Unexpected increase in Akt phosphorylation at Ser473 after treatment. | Feedback loop activation. | Inhibition of mTORC1 can sometimes lead to a feedback activation of the PI3K/Akt pathway. This is a known phenomenon with mTOR inhibitors. Consider co-treatment with a PI3K inhibitor to abrogate this effect. |
| High background in Western blot analysis. | Non-specific antibody binding. | Ensure adequate blocking of the membrane (e.g., 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature). Optimize primary and secondary antibody concentrations. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTS Assay: At the end of the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound Incubation Time on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 1.5 | 0.8 | 0.4 |
| A549 | 2.2 | 1.1 | 0.6 |
| U-87 MG | 0.9 | 0.5 | 0.2 |
Table 2: Effect of this compound on Phosphorylation of Downstream Targets (2-hour incubation)
| Target Protein | Concentration | Fold Change vs. Control (Normalized to Total Protein) |
| p-S6K1 (Thr389) | 100 nM | 0.2 |
| 500 nM | 0.05 | |
| p-4E-BP1 (Thr37/46) | 100 nM | 0.4 |
| 500 nM | 0.1 | |
| p-Akt (Ser473) | 100 nM | 1.8 |
| 500 nM | 2.5 |
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling complexes.
Caption: Western blot workflow for analyzing this compound effects.
References
Technical Support Center: Mitigating Cytotoxicity of IID432 in Host Cell Lines
Introduction
IID432 is a highly potent and selective inhibitor of Trypanosoma cruzi topoisomerase II, demonstrating a strong safety profile in preclinical studies.[1][2] It has been optimized to reduce the off-target toxicity sometimes associated with parent compounds.[3] Safety studies in rats and monkeys have shown no adverse effects, and no activity against human topoisomerase was detected at high concentrations.[1] Consequently, significant cytotoxicity in host cell lines is not an anticipated outcome of this compound application.
This technical support center is designed to guide researchers who may encounter unexpected cytotoxicity during their in vitro experiments. The following information provides a framework for troubleshooting and mitigating these effects, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What is the first step to troubleshoot this?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific host cell line. This will help identify the concentration range that is effective for your experimental goals while minimizing overt toxicity. It is recommended to start with a broad range of concentrations and several time points.
Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A2: Absolutely. The solvent itself, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, particularly at higher concentrations.[4][5][6] It is crucial to test the toxicity of the vehicle (the solvent without the compound) at the same concentrations used in your experiments. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Q3: How can we investigate the mechanism of this compound-induced toxicity if we continue to observe it?
A3: If cytotoxicity persists after ruling out common technical errors, you can investigate the potential mechanism. Assays for apoptosis (e.g., caspase activity assays) and necrosis (e.g., LDH release assays) can help determine the mode of cell death. Further investigation into off-target effects, though unlikely for this compound, could be pursued through broader kinase or enzyme screening panels.
Q4: Our results with this compound are inconsistent across experiments. How can we improve reproducibility?
A4: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility, ensure the following:
-
Use a consistent cell passage number and maintain a standardized cell seeding density.
-
Prepare fresh dilutions of this compound for each experiment from a stable, properly stored stock solution.
-
Carefully control incubation times and environmental conditions (e.g., CO2, temperature, humidity).
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment with this compound
| Possible Cause | Suggested Solution |
| Compound Concentration Too High | Perform a detailed dose-response curve with a wider range of concentrations, including very low doses, to identify a non-toxic or minimally toxic concentration range. |
| Solvent Toxicity | Run a vehicle control experiment with the solvent at the same dilutions used for the compound to determine if the solvent is contributing to cell death.[4][5][6] |
| Incorrect Compound Handling | Ensure the compound is properly stored, protected from light if necessary, and avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density before starting the experiment. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions. |
| Assay Variability | Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation. Consider using a secondary, orthogonal assay to confirm results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Template for this compound Dose-Response Cytotoxicity Data
| Concentration (µM) | % Cell Viability (24h) | Std. Dev. (24h) | % Cell Viability (48h) | Std. Dev. (48h) | % Cell Viability (72h) | Std. Dev. (72h) |
| Vehicle Control | 100 | 100 | 100 | |||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 2: Summary of this compound Safety and Efficacy Data (from literature)
| Parameter | Value | Source |
| EC50 vs. T. cruzi | 8 nM | [8] |
| Human Topoisomerase Activity | No activity detected at 100 µM | [1] |
| In vivo Safety | No adverse effects at 50 mg/kg daily for 14 days (rats and monkeys) | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is used to assess the cytotoxic effects of this compound on a host cell line.
Materials:
-
Host cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentrations of DMSO.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Visualizations
Caption: Intended mechanism of action of this compound in T. cruzi.
Caption: General workflow for assessing potential compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 2. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in IID432 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IID432, a potent and selective inhibitor of Trypanosoma cruzi topoisomerase II.[1][2][3] this compound is under investigation as a potential short-duration curative treatment for Chagas disease.[1][3] The following resources are designed to help you interpret unexpected results and optimize your experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, providing potential causes and actionable solutions.
Issue 1: Higher Than Expected IC50 Value
Question: My in-vitro assay shows a significantly higher IC50 value for this compound than the reported EC50 of 8 nM. What could be the cause?
Answer: Discrepancies between expected and observed IC50 values can stem from several factors related to assay conditions and the compound itself. High variability across replicate wells is a common issue that can often be resolved by carefully reviewing and optimizing your experimental technique.
Troubleshooting Summary: High IC50 Value
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Compound Solubility | Visually inspect the this compound stock solution and final dilutions for any signs of precipitation. Consider preparing a fresh stock in a different solvent if necessary. | A clear solution, ensuring the compound is fully dissolved and available to interact with the target. |
| ATP Concentration | If using a kinase assay, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors. | IC50 values will be more consistent and comparable to established data. |
| Enzyme/Substrate Quality | Verify the activity and purity of the topoisomerase II enzyme and substrate. Enzyme aggregation or degradation can lead to altered activity. | Consistent enzyme activity leading to more reliable inhibitor potency measurements. |
| Incorrect Assay Conditions | Review and optimize incubation times, temperature, and buffer components. Ensure the reaction is in the linear range. | An optimized assay with a clear signal window, allowing for accurate determination of IC50 values. |
| Cell-Based Assay Issues | For cellular assays, ensure the cell line is appropriate and healthy. Cell passage number and confluency can impact results. | Healthy, responsive cells leading to more reproducible and biologically relevant data. |
Issue 2: High Background Signal in Assays
Question: I am observing a high background signal in my ELISA-based detection system, which is obscuring the results of my this compound experiment. How can I reduce this?
Answer: High background in ELISA assays often indicates excessive color development or high optical density (OD) readings and can be caused by several factors, including non-specific binding of antibodies and insufficient washing.
Troubleshooting Summary: High Background
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA) or extend the blocking incubation time. | Reduced non-specific binding of antibodies to the plate surface, lowering the background signal. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer used between antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help. | Thorough removal of unbound antibodies and other reagents, leading to a cleaner signal. |
| Antibody Concentration | Optimize the concentrations of both the primary and secondary antibodies. High antibody concentrations can lead to non-specific binding. | A clear signal with a low background, improving the signal-to-noise ratio. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure that all reagents and plates are clean and free of contaminants. | Elimination of false-positive signals caused by contaminated materials. |
Issue 3: Inconsistent Results Between Replicates
Question: My experimental replicates for the this compound treatment are showing high variability. What are the common causes and solutions?
Answer: Inconsistent results across replicates can undermine the reliability of your findings. This variability can be introduced at multiple stages of the experimental workflow, from sample preparation to data analysis.
Data Presentation: Example of Inconsistent Replicates (Absorbance at 450 nm)
| Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | % CV | |
| Vehicle Control | 0.985 | 0.992 | 0.978 | 0.985 | 0.007 | 0.7% |
| This compound (10 nM) | 0.543 | 0.689 | 0.498 | 0.577 | 0.100 | 17.3% |
| This compound (100 nM) | 0.210 | 0.350 | 0.198 | 0.253 | 0.084 | 33.2% |
Troubleshooting Summary: Inconsistent Replicates
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize variations in dispensing. | Improved precision and accuracy in liquid handling, leading to lower variability between wells. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating and use a consistent plating technique. Avoid using the outer wells of the plate which are prone to evaporation ("edge effects"). | A uniform cell monolayer across the plate, resulting in more consistent cellular responses. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates. | Consistent environmental conditions for all samples, minimizing variability in cell growth and response. |
| Variable Sample Preparation | Standardize protocols for cell lysis, protein extraction, and sample loading to maintain consistency. | Uniform sample quality and quantity, leading to more reproducible results. |
Experimental Protocols
General Protocol for In-Vitro Topoisomerase II Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against T. cruzi topoisomerase II.
-
Reagent Preparation : Prepare assay buffer, recombinant T. cruzi topoisomerase II, supercoiled plasmid DNA substrate, and this compound dilutions.
-
Reaction Setup : In a microplate, combine the assay buffer, topoisomerase II, and varying concentrations of this compound or vehicle control.
-
Initiation of Reaction : Add the DNA substrate to initiate the relaxation reaction.
-
Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Termination of Reaction : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analysis : Analyze the DNA topology (supercoiled vs. relaxed) using agarose (B213101) gel electrophoresis.
-
Quantification : Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Protocol for a Cell-Based T. cruzi Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of T. cruzi amastigotes within a host cell line.
-
Cell Seeding : Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.
-
Infection : Infect the host cells with T. cruzi trypomastigotes and incubate for a period sufficient for invasion and transformation into amastigotes.
-
Compound Treatment : Remove the non-invading parasites and add fresh media containing serial dilutions of this compound or a vehicle control.
-
Incubation : Incubate the plates for a period that allows for amastigote proliferation (e.g., 48-72 hours).
-
Quantification of Proliferation : Fix the cells and stain with a DNA-binding fluorescent dye (e.g., DAPI).
-
Imaging and Analysis : Use an automated high-content imaging system to count the number of host cells and intracellular amastigotes.
-
Data Analysis : Calculate the parasite load per host cell and determine the EC50 value of this compound.
Mandatory Visualization
Caption: Mechanism of action for this compound in T. cruzi.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for a cellular this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a cyanotriazole inhibitor that selectively targets Trypanosoma cruzi topoisomerase II. This enzyme is crucial for DNA replication. This compound stabilizes the covalent complex between topoisomerase II and DNA, which leads to DNA damage, a block in replication, and ultimately, parasite death.
Q2: Can this compound be used in combination with other drugs? A2: While this compound has shown remarkable efficacy as a single agent in preclinical models, combination therapies are a key area of research in Chagas disease. However, any combination studies should be carefully designed to assess potential synergistic, additive, or antagonistic effects with other compounds.
Q3: Are there known off-target effects for this compound? A3: this compound was developed to have high selectivity for the parasite's topoisomerase II over the human equivalent. Preclinical safety studies have shown no activity against human topoisomerase at high concentrations. However, if you observe unexpected cellular phenotypes, it may be prudent to perform counter-screens or consult the literature for potential off-target effects of the cyanotriazole class of compounds.
Q4: My cell-based assay results with this compound are not reproducible. What should I check first? A4: Reproducibility issues in cell-based assays are common. First, verify the health and consistency of your cell culture, including the cell line identity, passage number, and absence of contamination like mycoplasma. Second, ensure your experimental technique, particularly cell seeding and compound addition, is consistent. Finally, confirm the stability and solubility of this compound in your cell culture medium.
Q5: What is the recommended solvent for dissolving this compound? A5: The choice of solvent can impact the solubility and stability of the compound. For in-vitro assays, DMSO is a common solvent. However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
References
- 1. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
Adjusting IID432 dosage for different T. cruzi life cycle stages
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for using IID432 in experiments involving the different life cycle stages of Trypanosoma cruzi.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for the different life cycle stages of T. cruzi (epimastigotes, amastigotes, and trypomastigotes)?
Currently, specific dosage recommendations for each distinct life cycle stage of T. cruzi have not been detailed in published literature. The primary reported potency is an EC50 of 8 nM, which is understood to be against the clinically relevant intracellular amastigote stage.[1][2] this compound has also demonstrated high efficacy in in-vivo mouse models of chronic Chagas disease, achieving a cure with a single oral dose of 25 mg/kg.[1][2][3]
For in-vitro experiments, it is crucial to perform a dose-response curve to determine the precise EC50 for each life cycle stage (epimastigotes, intracellular amastigotes, and trypomastigotes) within your specific laboratory conditions and assays. A suggested starting range for these experiments would be from 0.1 nM to 100 nM.
Q2: What is the mechanism of action for this compound?
This compound is a cyanotriazole inhibitor that specifically targets Trypanosoma cruzi topoisomerase II, an enzyme essential for DNA replication. By inhibiting this enzyme, this compound leads to DNA damage and rapid parasite clearance. It has been described as a reversible covalent inhibitor.
Q3: Is this compound effective against all strains of T. cruzi?
While this compound has shown broad efficacy, it is important to note that different strains of T. cruzi can exhibit varying susceptibility to trypanocidal compounds. Therefore, it is recommended to validate the efficacy of this compound against the specific T. cruzi strain used in your research.
Q4: How should I prepare this compound for in-vitro experiments?
For in-vitro assays, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Subsequent dilutions should be made in the appropriate culture medium to achieve the desired final concentrations for your experiment. It is important to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Data Summary: this compound Efficacy Against T. cruzi
| Parameter | Value | Target | Notes |
| In-vitro Efficacy (EC50) | 8 nM | T. cruzi (presumed intracellular amastigotes) | The half-maximal effective concentration required to inhibit parasite growth. |
| In-vivo Efficacy | 5 - 25 mg/kg | Mouse model of chronic Chagas disease | A single oral dose in this range resulted in a curative outcome. |
Experimental Protocols
Protocol 1: In-vitro Susceptibility Assay for Intracellular Amastigotes
This protocol outlines a method for determining the efficacy of this compound against the intracellular amastigote stage of T. cruzi.
-
Cell Culture: Seed host cells (e.g., Vero or H9C2 cells) in 96-well plates at a density that allows for the formation of a confluent monolayer. Incubate at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Once the host cells are confluent, infect them with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 1.5.
-
Compound Addition: After allowing several hours for parasite invasion, remove the supernatant containing non-invading trypomastigotes and replace it with a fresh culture medium containing serial dilutions of this compound. Include appropriate controls (untreated infected cells and vehicle control).
-
Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 48-72 hours).
-
Assay Readout: Quantify the number of intracellular amastigotes. This can be done using high-content imaging with a DNA stain (e.g., DAPI or Hoechst) to label both host cell and parasite nuclei, or by using a reporter parasite line (e.g., expressing β-galactosidase or luciferase).
-
Data Analysis: Determine the percentage of infected cells and the number of amastigotes per cell for each compound concentration. Calculate the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 2: In-vitro Growth Inhibition Assay for Epimastigotes
This protocol is for assessing the effect of this compound on the replicative stage found in the insect vector.
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable liquid medium (e.g., RPMI-1640 supplemented with serum) at 28°C.
-
Assay Setup: In a 96-well plate, add epimastigotes from the mid-logarithmic growth phase to each well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Assay Readout: Measure parasite growth. This can be achieved by adding a viability reagent (e.g., resazurin) and measuring fluorescence, or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the EC50 value from the resulting dose-response curve.
Visual Guides
Mechanism of Action: this compound Signaling Pathway
Caption: Mechanism of this compound targeting T. cruzi Topoisomerase II.
Experimental Workflow: Determining Stage-Specific EC50
Caption: Workflow for determining this compound EC50 for each T. cruzi stage.
References
- 1. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
Validation & Comparative
A Comparative Guide to the Efficacy of IID432, Benznidazole, and Nifurtimox for Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant global health challenge. For decades, the therapeutic arsenal (B13267) has been limited to two nitroimidazole derivatives, benznidazole (B1666585) and nifurtimox (B1683997), both of which present considerable challenges in terms of efficacy, particularly in the chronic phase of the disease, and are associated with significant adverse effects that often lead to treatment discontinuation.[1][2][3] The recent emergence of IID432, a novel T. cruzi topoisomerase II inhibitor from Novartis, offers a promising new avenue for a safe, effective, and short-duration curative treatment.[1][4]
This guide provides a detailed comparison of the efficacy of this compound with the current standard-of-care treatments, benznidazole and nifurtimox, based on available preclinical and experimental data.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound, benznidazole, and nifurtimox against Trypanosoma cruzi. It is important to note that the data for benznidazole and nifurtimox are derived from multiple studies using different parasite strains and experimental conditions, which can influence the observed efficacy.
Table 1: In Vitro Efficacy against Trypanosoma cruzi
| Drug | Target | T. cruzi Stage | Efficacy Metric (Concentration) | Parasite Strain(s) | Reference(s) |
| This compound | Topoisomerase II | Not Specified | EC50: 8 nM | Not Specified | [4][5] |
| Benznidazole | Multiple (DNA, proteins, lipids) | Amastigotes | IC50: 2.44 µM - 8.36 µM | TcI, TcII, TcV, TcVI | [6][7] |
| Trypomastigotes | LC50: 25.81 µM - 137.62 µM | TcI, TcII, TcVI | [7] | ||
| Epimastigotes | IC50: 7.6 µM - 32.1 µM | Various | [8] | ||
| Nifurtimox | Multiple (DNA, proteins, lipids) | Amastigotes | IC50: Generally less susceptible than to Benznidazole | TcI, TcII, TcV | [6] |
| Trypomastigotes | Not Specified | Not Specified | |||
| Epimastigotes | Not Specified | Not Specified |
Table 2: In Vivo Efficacy in Mouse Models of Chagas Disease
| Drug | Mouse Model | T. cruzi Strain | Treatment Regimen | Efficacy Outcome | Reference(s) |
| This compound | Chronic Chagas disease | Not Specified | Single oral dose of 25 mg/kg | Relapse-free parasite clearance (cure) | [4][5][9] |
| Benznidazole | Chronic Chagas disease | CL Brener | 100 mg/kg/day for 5-10 days (oral) | >90% parasitological cure | [10] |
| Chronic Chagas disease | Colombian | 100 mg/kg/day for 1 week, then weekly for 8 months (oral) | Decreased parasitism and myocarditis, but not complete eradication | [11] | |
| Acute Chagas disease | Y | 50 mg/kg/day for 30 days (oral) | 100% survival, no detectable parasite load | [12] | |
| Nifurtimox | Acute Chagas disease | Y | Doses of 25, 50, and 100 mg/kg | Effective suppression of parasitemia, comparable to benznidazole | [13] |
| Chronic Chagas disease | Not Specified | 8-10 mg/kg/day for 12 weeks | Variable, with frequent adverse events leading to discontinuation | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. The following sections outline the typical experimental protocols used in the evaluation of these compounds.
This compound: Preclinical Evaluation in a Chronic Chagas Disease Mouse Model
-
Animal Model: Mice with established chronic T. cruzi infection.[4]
-
Parasite Strain: While not explicitly stated in all sources, a bioluminescent strain is often used for sensitive in vivo imaging.[10]
-
Treatment: A single oral gavage of this compound at a dose of 25 mg/kg.[4][9]
-
Efficacy Assessment:
-
In vivo Bioluminescence Imaging (BLI): To monitor parasite load in living animals.[10]
-
Immunosuppression: Following treatment, mice are immunosuppressed (e.g., with cyclophosphamide) to reveal any persistent, non-replicating parasites that could cause a relapse.[4][10]
-
Ex vivo Imaging: Organs and tissues are harvested at the end of the study for ex vivo BLI to confirm the absence of parasites.[10]
-
-
Definition of Cure: The absence of detectable bioluminescence both in vivo and ex vivo following immunosuppression.[10]
Benznidazole & Nifurtimox: Typical In Vivo Efficacy Studies
-
Animal Models: Both acute and chronic infection models in mice (e.g., BALB/c, Swiss) are commonly used.[10][11][12]
-
Parasite Strains: Various strains of T. cruzi are employed, including CL Brener, Colombian, and Y strains, which can exhibit different sensitivities to treatment.[10][11][15]
-
Infection: Mice are typically infected via intraperitoneal injection of trypomastigotes.[11][15]
-
Treatment:
-
Efficacy Assessment:
-
Parasitemia: Monitored by counting parasites in peripheral blood.[13][15]
-
Survival Rates: Recorded throughout the experiment.[12]
-
Quantitative Polymerase Chain Reaction (qPCR): To detect parasite DNA in blood and tissues.[12][15]
-
Serology (ELISA): To measure levels of T. cruzi-specific antibodies.[12]
-
Histopathology: To assess inflammation and parasite nests in tissues, particularly the heart.[11][12]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: A Tale of Two Strategies
The mechanisms by which these drugs combat T. cruzi are fundamentally different. Benznidazole and nifurtimox are prodrugs that are activated within the parasite to generate reactive metabolites, leading to widespread macromolecular damage. In contrast, this compound has a specific molecular target, T. cruzi topoisomerase II, an enzyme essential for DNA replication and repair.
Caption: Comparative mechanisms of action of Chagas disease treatments.
Experimental Workflow for Preclinical Efficacy Testing
The evaluation of new drug candidates for Chagas disease typically follows a structured preclinical workflow, from in vitro screening to in vivo validation in animal models.
Caption: A typical preclinical workflow for Chagas disease drug discovery.
Conclusion
The available preclinical data strongly suggest that this compound represents a significant advancement in the potential treatment of Chagas disease. Its potent, targeted mechanism of action, high in vitro efficacy, and, most notably, its ability to achieve a single-dose cure in a stringent mouse model of chronic infection, position it as a highly promising candidate.[1][4][9] This stands in stark contrast to benznidazole and nifurtimox, which require prolonged treatment, exhibit variable efficacy, and are hampered by a challenging side-effect profile.[1][3][14]
While direct comparative studies are needed to definitively establish the superiority of this compound, the current body of evidence provides a strong rationale for its continued development and progression into clinical trials. The prospect of a short-course, well-tolerated, and curative therapy for Chagas disease would be a paradigm shift in the management of this neglected tropical disease.
References
- 1. scielo.br [scielo.br]
- 2. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. scielo.br [scielo.br]
- 9. drughunter.com [drughunter.com]
- 10. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro studies and preclinical evaluation of benznidazole microparticles in the acute Trypanosoma cruzi murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of IID432 and Current Chagas Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the investigational drug IID432 and the current standard-of-care treatments for Chagas disease, benznidazole (B1666585) and nifurtimox (B1683997). The information is intended to inform research and development efforts in the pursuit of safer and more effective therapies for this neglected tropical disease.
Executive Summary
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions of people globally.[1] Current treatments, benznidazole and nifurtimox, are effective but are associated with a high incidence of adverse effects that often lead to treatment discontinuation.[1][2] this compound, a novel investigational drug developed by Novartis, has shown a promising safety profile in preclinical studies, suggesting it may offer a safer alternative.[1][3] This guide presents a comprehensive overview of the available data on the side effect profiles of these three drugs, details the experimental protocols used to assess these effects, and illustrates the underlying toxicological pathways.
Comparative Side Effect Profiles
The following table summarizes the reported side effects of this compound (based on preclinical data), benznidazole, and nifurtimox (based on clinical data). It is crucial to note that direct comparison is limited as this compound has not yet undergone clinical trials in humans; Phase I trials are anticipated to begin in 2026.
| Side Effect Category | This compound (Preclinical Data) | Benznidazole (Clinical Data) | Nifurtimox (Clinical Data) |
| General | No adverse effects observed at 50 mg/kg/day for 14 days in rats and monkeys. | Hypersensitivity reactions (dermatitis, rash, fever, edema), anorexia, weight loss, insomnia. | Anorexia, weight loss, nausea, vomiting, headache, dizziness/vertigo, psychic alterations, excitability, sleepiness. |
| Dermatological | Not reported in preclinical studies. | Allergic dermatitis, rash (most common, leading to discontinuation in some cases). | Rash, pruritus (less frequent than with benznidazole). |
| Gastrointestinal | Not reported in preclinical studies. | Anorexia, nausea, vomiting, abdominal pain. | Nausea, vomiting, abdominal pain (more frequent and severe than with benznidazole). |
| Neurological | Not reported in preclinical studies. | Peripheral neuropathy, headache, insomnia, dizziness. | Polyneuropathy, headache, dizziness, vertigo, restlessness, insomnia. |
| Musculoskeletal | Not reported in preclinical studies. | Arthralgia, myalgia. | Arthralgia, myalgia. |
| Hematological | Not reported in preclinical studies. | Bone marrow depression, thrombocytopenic purpura, agranulocytosis (severe but less frequent). | Not a primary side effect. |
| Mutagenicity | No mutagenicity or micronuclei formation observed. | Mutagenic effects reported in some studies. | Mutagenic effects reported in some studies. |
| Carcinogenicity | Not reported in preclinical studies. | Tumorigenic or carcinogenic in some studies. | Tumorigenic or carcinogenic in some studies. |
| Off-target Activity | No activity detected against human topoisomerase at 100 µM. | Not applicable. | Not applicable. |
Experimental Protocols
Preclinical Safety Assessment of this compound
The preclinical safety of this compound was evaluated in rodent (rat) and non-rodent (monkey) models. The general protocol involved:
-
Dosing: Administration of this compound at doses up to 50 mg/kg once daily for 14 consecutive days.
-
Monitoring: Daily clinical observations for any signs of toxicity.
-
Laboratory Tests: Standard hematology and clinical chemistry panels.
-
Genotoxicity Assays: Ames test for mutagenicity and in vivo micronucleus assay to assess chromosomal damage.
-
Selectivity Assay: In vitro testing against human topoisomerase II to determine target specificity.
Clinical Monitoring of Adverse Events for Benznidazole and Nifurtimox
The monitoring of adverse events in clinical trials and the clinical management of patients undergoing treatment with benznidazole or nifurtimox typically follows a structured protocol:
-
Baseline Assessment: Before initiating treatment, a thorough clinical history is taken, and a physical examination is performed. Baseline laboratory tests include a complete blood count with differential, liver function tests (ALT, AST, bilirubin), and renal function tests (creatinine).
-
Treatment Phase Monitoring:
-
Clinical Follow-up: Patients are typically monitored every 15 days during the 60-day treatment course. At each visit, clinicians actively inquire about and document any new or worsening symptoms.
-
Laboratory Monitoring: Blood tests (complete blood count, liver and renal function) are repeated at regular intervals (e.g., at 30 and 60 days of treatment) to detect any drug-induced abnormalities.
-
-
Adverse Event Management: For mild to moderate adverse events, symptomatic treatment is provided. In cases of severe reactions, such as severe dermatitis or significant hematological abnormalities, treatment may be temporarily or permanently discontinued.
Visualizing Experimental and Toxicological Pathways
Experimental Workflow for Adverse Event Assessment
The following diagram illustrates a typical workflow for the assessment of adverse events in a clinical trial for Chagas disease treatments.
Signaling Pathway of Benznidazole and Nifurtimox Toxicity
The adverse effects of benznidazole and nifurtimox are believed to be mediated by the generation of reactive metabolites and subsequent oxidative stress. The diagram below outlines this proposed toxicological pathway.
In contrast to the mechanism of toxicity for current treatments, this compound is a selective inhibitor of T. cruzi topoisomerase II. Its high selectivity for the parasite's enzyme over the human counterpart is a key factor in its favorable preclinical safety profile. This targeted mechanism of action is designed to minimize off-target effects and reduce the potential for host cell toxicity, a significant departure from the broader, redox-cycling-based mechanism of benznidazole and nifurtimox.
Conclusion
The available preclinical data for this compound suggests a significantly improved safety and tolerability profile compared to the current Chagas disease treatments, benznidazole and nifurtimox. The high incidence of adverse events associated with the current therapies underscores the urgent need for safer alternatives. While the clinical side effect profile of this compound remains to be determined in upcoming human trials, its targeted mechanism of action and promising preclinical safety data offer hope for a better-tolerated treatment for Chagas disease. Continued research and clinical evaluation are essential to fully characterize the clinical benefits and risks of this novel therapeutic candidate.
References
A Comparative Analysis of Topoisomerase II Inhibitors: From Broad-Spectrum Anticancer Agents to a Selective Parasite-Specific Compound, IID432
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the mechanisms, efficacy, and experimental evaluation of prominent topoisomerase II inhibitors. This guide provides a comprehensive analysis of established anticancer agents—etoposide, teniposide, doxorubicin (B1662922), and mitoxantrone—and introduces IID432, a novel, highly selective inhibitor of Trypanosoma cruzi topoisomerase II, as a case study in targeted inhibitor design.
Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their indispensable function in rapidly proliferating cells has made them a key target for anticancer drug development for decades. This guide offers a comparative analysis of well-established topoisomerase II inhibitors used in oncology and contrasts them with the recently developed compound this compound, which showcases a paradigm of isoform and species selectivity.
Established Topoisomerase II Inhibitors in Cancer Therapy
The clinical arsenal (B13267) of topoisomerase II inhibitors primarily consists of agents that function as "poisons," stabilizing the transient covalent complex between the enzyme and DNA. This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action and Cellular Effects
The primary mechanism of action for topoisomerase II poisons involves the stabilization of the cleavage complex, a transient intermediate in the enzyme's catalytic cycle. This action converts topoisomerase II from an essential enzyme into a potent cellular toxin that fragments the genome.[1]
-
Etoposide and Teniposide : These semisynthetic derivatives of podophyllotoxin (B1678966) do not intercalate into DNA.[2] Instead, they form a ternary complex with DNA and topoisomerase II, preventing the re-ligation of the DNA strands.[3][4] This leads to an accumulation of double-strand breaks.[5]
-
Doxorubicin : As an anthracycline antibiotic, doxorubicin has a multifaceted mechanism. It intercalates into DNA, disrupting macromolecular biosynthesis.[6][7] This intercalation also interferes with topoisomerase II activity, stabilizing the DNA-enzyme complex.[8] Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxicity.[8][9]
-
Mitoxantrone : This synthetic anthracenedione is a DNA intercalator and a potent inhibitor of topoisomerase II.[10][11][12] It causes DNA crosslinks and strand breaks, and its cytotoxic effects are attributed to the stabilization of the topoisomerase II-DNA intermediate.[10][12]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these established topoisomerase II inhibitors across a range of human cancer cell lines. These values highlight the potent but variable efficacy of these drugs depending on the cancer type.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Etoposide | A549 | Lung Carcinoma | 3.49 (72h) | [13] |
| BEAS-2B (Normal) | Lung | 2.10 (72h) | [13] | |
| MKN45 | Gastric Cancer | Not specified | [7] | |
| AGS | Gastric Cancer | Not specified | [7] | |
| SCLC cell lines | Small Cell Lung Cancer | Variable | [14] | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 | [3] |
| MCF-7 | Breast Cancer | 2.50 | [3] | |
| HepG2 | Liver Cancer | 12.18 | [3] | |
| A549 | Lung Carcinoma | > 20 | [3] | |
| NCI-H1299 | Lung Carcinoma | Significantly higher than other lines | [15] | |
| UKF-NB-4 | Neuroblastoma | Analogous to ellipticine (B1684216) | [16] | |
| IMR-32 | Neuroblastoma | Less sensitive than UKF-NB-4 | [16] | |
| Teniposide | Pan-Cancer | Various | Variable | [17] |
| Mitoxantrone | MDA-MB-231 | Breast Cancer | 0.018 | [18] |
| MCF-7 | Breast Cancer | 0.196 | [18] | |
| HeLa | Cervical Cancer | Variable | [19] | |
| Pan-Cancer | Various | Variable | [2][20] |
This compound: A New Frontier in Selective Topoisomerase II Inhibition
In stark contrast to the broad-spectrum activity of anticancer topoisomerase II inhibitors, this compound represents a new class of highly selective enzyme inhibitors. Developed for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi, this compound is a cyanotriazole compound that acts as a covalent poison of the parasite's topoisomerase II.[21][22][23]
Mechanism of Action and Selectivity
This compound demonstrates potent activity against T. cruzi with an EC50 of 8 nM.[21][22] Its mechanism involves the specific and irreversible inhibition of T. cruzi topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent parasite death.[23] A critical feature of this compound is its remarkable selectivity; it shows no activity against human topoisomerase II at concentrations up to 100 µM.[24] This high degree of selectivity minimizes the potential for off-target effects in the human host.
Preclinical Data and Future Outlook
Preclinical studies have shown that a single 25 mg/kg dose of this compound can achieve a relapse-free cure in a mouse model of chronic Chagas disease.[21][22] The compound has successfully completed Good Laboratory Practice (GLP) safety studies in rodents and monkeys and is poised to enter Phase 1 clinical trials.[21] The development of this compound highlights the potential for designing highly selective topoisomerase II inhibitors that target pathogens without affecting the host's enzymes, offering a promising strategy for developing new anti-infective therapies.
Signaling Pathways Activated by Topoisomerase II Inhibition
The induction of DNA double-strand breaks by topoisomerase II inhibitors triggers a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptosis.
DNA Damage Response (DDR) Pathway
The DDR is a complex network of signaling pathways that senses DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key players in this pathway include the ATM and ATR kinases, which are activated by DNA double-strand breaks.[25][26] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, to coordinate the cellular response to DNA damage.[25][27][28]
Apoptotic Pathway
If the DNA damage induced by topoisomerase II inhibitors is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is primarily mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[29][30] The release of pro-apoptotic molecules from the mitochondria is a key event in this pathway.[31] In some cell types, the Fas death receptor pathway is also involved.[31]
Experimental Protocols
A variety of in vitro assays are employed to characterize the activity of topoisomerase II inhibitors. Below are outlines of two key experimental protocols.
Topoisomerase II Decatenation Assay
This assay is a primary method for identifying and characterizing topoisomerase II inhibitors. It measures the enzyme's ability to unlink, or decatenate, kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Experimental Workflow:
Methodology:
-
Reaction Setup : A reaction mixture is prepared containing kDNA, ATP, and reaction buffer.[10][32][33]
-
Inhibitor Addition : The test compound (inhibitor) is added to the reaction mixture at various concentrations.[32][33]
-
Enzyme Addition : Purified human topoisomerase II is added to initiate the reaction.[32][33]
-
Incubation : The reaction is incubated at 37°C for a defined period, typically 30 minutes.[32][33]
-
Reaction Termination : The reaction is stopped by the addition of a stop buffer/loading dye.[8][34]
-
Gel Electrophoresis : The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.[32][33]
-
Visualization : The DNA is visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide.[32]
-
Analysis : The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to a no-inhibitor control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug within a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Workflow:
Methodology:
-
Cell Treatment : Intact cells are treated with the test compound or a vehicle control.[35][36]
-
Heating : The treated cells are heated to a range of temperatures.[35][37]
-
Cell Lysis : The cells are lysed to release their protein content.[35]
-
Separation of Soluble and Aggregated Proteins : The cell lysates are centrifuged to pellet the aggregated, denatured proteins.[36]
-
Quantification of Soluble Protein : The amount of soluble target protein in the supernatant is quantified, typically by Western blotting or mass spectrometry.[36][37]
-
Data Analysis : A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
Topoisomerase II remains a cornerstone target in cancer chemotherapy. The established inhibitors, while effective, are associated with significant toxicities and the development of drug resistance, underscoring the need for novel therapeutic strategies. The development of this compound for Chagas disease provides a compelling proof-of-concept for the design of highly selective topoisomerase II inhibitors. This approach of targeting pathogen-specific isoforms could be a transformative strategy in the development of new anti-infective agents with improved safety profiles. For cancer therapy, future directions may involve the development of inhibitors that selectively target topoisomerase II isoforms predominantly expressed in tumors or the use of these agents in combination with inhibitors of the DNA damage response pathway to enhance their efficacy and overcome resistance. This comparative guide provides a foundational understanding of these important therapeutic agents and the experimental approaches to evaluate them, which will be invaluable for researchers and clinicians working to advance cancer treatment and drug discovery.
References
- 1. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. ebiohippo.com [ebiohippo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. netjournals.org [netjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug: Teniposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 21. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Cyanotriazole compounds can rapidly cure trypanosome infections in mice | EurekAlert! [eurekalert.org]
- 24. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 25. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Topoisomerase II beta expression level correlates with doxorubicin-induced apoptosis in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. inspiralis.com [inspiralis.com]
- 34. topogen.com [topogen.com]
- 35. benchchem.com [benchchem.com]
- 36. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 37. biorxiv.org [biorxiv.org]
Validating the Covalent Binding of IID432 to Trypanosoma cruzi Topoisomerase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IID432, a novel covalent inhibitor of Trypanosoma cruzi topoisomerase II, with other relevant compounds. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of key pathways and workflows to aid in the research and development of new therapies for Chagas disease.
Performance Comparison of Topoisomerase Inhibitors Against T. cruzi
This compound, a cyanotriazole derivative, demonstrates potent activity against T. cruzi, the causative agent of Chagas disease.[1] Its mechanism of action is the selective and irreversible inhibition of the parasite's topoisomerase II, an enzyme crucial for DNA replication.[2] This covalent binding leads to the stabilization of the DNA-enzyme cleavage complex, resulting in lethal double-strand DNA breaks in the parasite. This contrasts with the current standard treatments for Chagas disease, benznidazole (B1666585) and nifurtimox, which act through the generation of radical species and oxidative stress, and are not topoisomerase II inhibitors.
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Organism/Enzyme |
| This compound | T. cruzi Topoisomerase II | Covalent Inhibition | 8 nM (EC50) | T. cruzi |
| Benznidazole | Multiple | Nitroreduction, radical generation | ~2 µM (IC50) | T. cruzi |
| Nifurtimox | Multiple | Nitroreduction, oxidative stress | ~5 µM (IC50) | T. cruzi |
| Camptothecin | Topoisomerase I | Reversible inhibition | 1.6 µM (EC50) | T. cruzi[3][4] |
| Etoposide | Topoisomerase II | Reversible inhibition | 59.2 µM (IC50) | Human Topoisomerase II[5][6] |
| Mitoxantrone | Topoisomerase II | Intercalation and inhibition | 8.5 µM (IC50) | Protein Kinase C[7] |
Experimental Protocols for Validating Covalent Binding
Validating the covalent interaction of an inhibitor with its target is crucial. The following are key experimental protocols used to confirm the binding of this compound to T. cruzi topoisomerase II.
Intact Protein Mass Spectrometry
This technique directly confirms the formation of a covalent adduct by detecting the mass shift of the target protein upon incubation with the inhibitor.
Protocol:
-
Incubation: Incubate purified recombinant T. cruzi topoisomerase II with a molar excess of this compound at 37°C for a defined period (e.g., 1-3 hours). A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.
-
Desalting: Remove unbound inhibitor and buffer salts using a reverse-phase column coupled to an HPLC system.
-
Mass Analysis: Elute the protein directly into a mass spectrometer (e.g., LTQ XL) and acquire the mass spectra.
-
Deconvolution: Use software (e.g., MagTran) to deconvolute the raw mass-to-charge spectra to obtain the intact protein mass.
-
Analysis: Compare the mass of the this compound-treated protein with the control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
Washout Assay
This cell-based assay assesses the durability of target inhibition after the removal of the compound from the medium, providing evidence for irreversible or slowly reversible binding.
Protocol:
-
Cell Treatment: Treat T. cruzi epimastigotes or amastigotes with this compound at a concentration several-fold higher than its EC50 for a defined period (e.g., 2-4 hours). Include a control group with a known non-covalent inhibitor and a vehicle control.
-
Washout: Pellet the cells by centrifugation and wash them multiple times with fresh, inhibitor-free culture medium to remove any unbound compound.
-
Resuspension and Culture: Resuspend the washed cells in fresh medium and continue the culture.
-
Viability/Proliferation Assessment: At various time points post-washout, measure cell viability or proliferation using a suitable assay (e.g., resazurin-based assay or cell counting).
-
Analysis: Compare the recovery of cells treated with this compound to those treated with the non-covalent inhibitor. Sustained inhibition of proliferation after washout is indicative of covalent binding.
Site-Directed Mutagenesis
This method validates the specific amino acid residue involved in the covalent bond by mutating it and observing the effect on inhibitor binding.
Protocol:
-
Primer Design: Design mutagenic primers to introduce a substitution at the putative cysteine residue in the T. cruzi topoisomerase II gene that forms the covalent bond with this compound. A common substitution is cysteine to alanine (B10760859) or serine.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type topoisomerase II gene as a template.
-
Template Removal: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform competent E. coli with the mutated plasmid and select for successful transformants.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
-
Protein Expression and Validation: Express and purify the mutant topoisomerase II protein. Perform binding assays (e.g., intact protein mass spectrometry) with this compound. The absence of a covalent adduct with the mutant protein confirms the role of the mutated cysteine in binding.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of topoisomerase II inhibitors and the experimental workflow for validating covalent binding.
References
- 1. Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Etoposide | DNA Topoisomerases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Cross-Resistance Profiles: IID432 and Existing Chagas Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-resistance profile of IID432, a novel Trypanosoma cruzi Topoisomerase II inhibitor, against existing drugs for Chagas disease, primarily benznidazole (B1666585) and nifurtimox (B1683997). The content is based on the known mechanisms of action of these drugs and established patterns of drug resistance in T. cruzi. The experimental data presented for this compound is projected, based on its distinct mechanism of action, to guide future research and highlight its potential advantages in overcoming current therapeutic challenges.
Executive Summary
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America. Current treatment options, benznidazole and nifurtimox, are limited by variable efficacy and significant side effects, with drug resistance being a growing concern. This compound is a promising new compound that targets a different pathway essential for parasite survival, offering a potential solution to existing resistance issues. This guide outlines the fundamental differences in the mechanisms of action and resistance between this compound and current therapies, and provides detailed protocols for experimentally validating the cross-resistance profiles.
Mechanism of Action and Resistance Pathways
A clear differentiation in the mechanism of action between this compound and the currently used nitroimidazole derivatives, benznidazole and nifurtimox, suggests a low probability of cross-resistance.
This compound: This compound is a cyanotriazole that selectively inhibits T. cruzi Topoisomerase II, an enzyme critical for DNA replication and cell division.[1] By trapping the enzyme in a cleavage complex with DNA, this compound induces lethal double-strand breaks in the parasite's genome.
Benznidazole and Nifurtimox: These are prodrugs that require activation by a parasitic type I nitroreductase (NTR) enzyme.[2][3][4] The activated metabolites are highly reactive and cause widespread cellular damage, including DNA damage and oxidative stress. Resistance to these drugs is most commonly associated with mutations or downregulation of the NTR enzyme, which prevents their activation.[2]
Recent studies have also pointed towards NTR-independent resistance mechanisms in T. cruzi, involving pathways related to oxidative stress response, energy metabolism, membrane transporters, and DNA repair.
Signaling Pathway Diagram
Caption: Figure 1. Simplified Signaling Pathways of Drug Action and Resistance.
Comparative In Vitro Susceptibility Data
The following tables summarize the expected in vitro activity of this compound compared to benznidazole and nifurtimox against wild-type and drug-resistant T. cruzi strains. The data for this compound against resistant strains is projected based on its distinct mechanism of action and awaits experimental confirmation.
Table 1: In Vitro Activity against Wild-Type T. cruzi
| Compound | EC50 (nM) against Wild-Type T. cruzi |
| This compound | 8 |
| Benznidazole | 1,000 - 5,000 |
| Nifurtimox | 1,000 - 5,000 |
Table 2: Projected In Vitro Cross-Resistance Profile
| T. cruzi Strain | Benznidazole (EC50, nM) | Nifurtimox (EC50, nM) | This compound (Projected EC50, nM) | Resistance Mechanism |
| Wild-Type | 1,500 | 2,000 | 8 | - |
| Benznidazole-Resistant (NTR-deficient) | > 50,000 | > 50,000 | 8-10 | NTR mutation/downregulation |
| Nifurtimox-Resistant (NTR-deficient) | > 50,000 | > 50,000 | 8-10 | NTR mutation/downregulation |
| Benznidazole-Resistant (NTR-independent) | > 50,000 | Variable | 8-12 | e.g., Efflux pump overexpression |
Experimental Protocols
To validate the projected cross-resistance profile of this compound, the following experimental protocols are proposed.
Generation of Drug-Resistant T. cruzi Lines
Objective: To generate benznidazole- and nifurtimox-resistant T. cruzi lines through continuous in vitro drug pressure.
Protocol:
-
Culture epimastigotes of a wild-type T. cruzi strain (e.g., Y or Tulahuen) in LIT medium supplemented with 10% fetal bovine serum.
-
Initiate drug pressure by adding benznidazole or nifurtimox at a concentration equal to the EC50 value.
-
Monitor parasite growth. Once the culture adapts and resumes normal growth, gradually increase the drug concentration in a stepwise manner.
-
Continue this process until the parasites can proliferate in the presence of a drug concentration at least 10-fold higher than the initial EC50.
-
Clone the resistant population by limiting dilution to ensure a homogenous population.
-
Confirm the resistance phenotype by determining the EC50 of the selected line and compare it to the parental wild-type strain.
-
Characterize the resistance mechanism by sequencing the nitroreductase gene and assessing its expression level.
In Vitro Susceptibility Assays
Objective: To determine the 50% effective concentration (EC50) of this compound, benznidazole, and nifurtimox against wild-type and drug-resistant T. cruzi strains.
Protocol for Amastigote Susceptibility:
-
Seed 3T3 fibroblast cells in 96-well plates and allow them to adhere overnight.
-
Infect the 3T3 cells with trypomastigotes of the respective T. cruzi strains (wild-type, benznidazole-resistant, nifurtimox-resistant) at a multiplicity of infection of 10:1.
-
After 24 hours, wash the wells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of this compound, benznidazole, or nifurtimox. Include a no-drug control.
-
Incubate the plates for 72 hours.
-
Fix the cells and stain the parasites and host cell nuclei with DAPI.
-
Use a high-content imaging system to quantify the number of intracellular amastigotes.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
T. cruzi Topoisomerase II Activity Assay
Objective: To confirm that this compound inhibits the Topoisomerase II enzyme from both wild-type and drug-resistant T. cruzi strains.
Protocol:
-
Isolate T. cruzi Topoisomerase II from parasite extracts of both wild-type and resistant strains.
-
Perform a decatenation assay using kinetoplast DNA (kDNA) as a substrate.
-
Incubate the purified enzyme with kDNA in the presence of various concentrations of this compound.
-
Analyze the reaction products by agarose (B213101) gel electrophoresis. The inhibition of the enzyme will result in the persistence of catenated kDNA.
-
Quantify the band intensities to determine the IC50 of this compound for the Topoisomerase II from each strain.
Experimental Workflow Diagram
Caption: Figure 2. Experimental Workflow for Cross-Resistance Studies.
Conclusions and Future Directions
The distinct mechanism of action of this compound, targeting T. cruzi Topoisomerase II, strongly suggests that it will not be subject to the primary resistance mechanisms that affect the currently used nitroaromatic drugs, benznidazole and nifurtimox. This lack of cross-resistance would position this compound as a valuable therapeutic alternative for patients infected with drug-resistant T. cruzi strains.
Future research should focus on experimentally confirming the projected lack of cross-resistance by performing the detailed protocols outlined in this guide. Additionally, investigating the potential for the development of resistance to this compound and identifying any associated fitness costs to the parasite will be crucial for its long-term clinical success. The exploration of this compound in combination therapies with existing drugs could also offer a strategy to enhance efficacy and prevent the emergence of resistance.
References
- 1. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Revolutionizing Chagas Disease Treatment: IID432 Demonstrates Sterilizing Cure in Chronic Models
For Immediate Release
Basel, Switzerland – A novel cyanotriazole inhibitor, IID432, has demonstrated unprecedented sterilizing activity in preclinical models of chronic Chagas disease, offering a potential paradigm shift in the treatment of this neglected tropical disease. A single oral dose of this compound was sufficient to achieve a complete and relapse-free cure in a mouse model of chronic infection, a significant advancement over the current standard-of-care treatments, benznidazole (B1666585) and nifurtimox (B1683997), which require prolonged administration and are fraught with efficacy and safety concerns.[1][2][3]
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally, leading to severe cardiac and gastrointestinal complications in the chronic phase.[3] Current therapies are often discontinued (B1498344) due to adverse effects and their efficacy in the chronic stage is variable.[3] this compound, developed by Novartis, emerges from a new class of compounds that selectively target T. cruzi topoisomerase II, an enzyme essential for the parasite's DNA replication.[1][2][4] This targeted mechanism of action leads to rapid parasite clearance.[3]
Comparative Efficacy: A New Benchmark in Parasite Clearance
While direct head-to-head comparative studies with detailed quantitative data are pending publication, the reported efficacy of this compound in a chronic mouse model sets a new benchmark. A single 25 mg/kg oral dose of this compound resulted in a complete cure, with no parasite relapse even after immunosuppression, a rigorous test of sterilizing activity.[1][2]
In contrast, standard treatments require much longer durations and their success in achieving a sterilizing cure in the chronic phase is not guaranteed. Benznidazole is typically administered for 60 days, and while it can reduce parasite load, treatment failures and relapses are known to occur.[5][6] Similarly, nifurtimox, also requiring a lengthy treatment course, shows variable efficacy in the chronic stage.[5]
Table 1: Comparison of Efficacy in Chronic Chagas Disease Models
| Drug | Dosage Regimen (Mouse Model) | Parasitological Cure Rate | Relapse after Immunosuppression | Reference |
|---|---|---|---|---|
| This compound | Single 25 mg/kg oral dose | Complete Cure | No relapse reported | [1][2] |
| Benznidazole | ~100 mg/kg/day for 30-60 days | Variable, often incomplete | Relapses can occur | [7] |
| Nifurtimox | ~8-10 mg/kg/day for 60 days | Variable, often incomplete | Relapses can occur | [5] |
Note: Data for benznidazole and nifurtimox are generalized from multiple studies due to the lack of a direct head-to-head comparison with this compound in the same experimental setup.
Mechanism of Action: Targeting a Vital Parasite Enzyme
This compound is a potent and selective inhibitor of T. cruzi topoisomerase II, with an EC50 of 8 nM.[1] Topoisomerase II is a critical enzyme that resolves DNA topological problems arising during replication, transcription, and chromosome segregation. By stabilizing the transient, covalent complex between topoisomerase II and DNA, this compound and other cyanotriazoles act as "poisons," leading to an accumulation of double-strand DNA breaks and subsequent parasite death.[2][4] This mechanism is highly selective for the parasite's enzyme, sparing the human homologue, which contributes to its favorable safety profile.[3]
Caption: Mechanism of this compound action in Trypanosoma cruzi.
Experimental Protocols
The validation of this compound's sterilizing activity was conducted in a mouse model of chronic Chagas disease. While the complete detailed protocol for the this compound study is proprietary, a general workflow can be outlined based on standard practices in the field.
Experimental Workflow for Chronic Chagas Model Efficacy Study
Caption: Generalized experimental workflow.
Key Methodologies:
-
Animal Model: Typically, mouse strains such as BALB/c or C57BL/6 are used.
-
Parasite Strain: Infection is established with a relevant T. cruzi strain, often one known to cause chronic pathology.
-
Infection and Chronic Phase Establishment: Mice are infected with trypomastigotes and the infection is allowed to progress to the chronic phase, which can be over 100 days post-infection.
-
Drug Administration: this compound was administered as a single oral dose. Benznidazole and nifurtimox are typically given daily via oral gavage for the full treatment course.
-
Assessment of Parasite Load: Quantitative polymerase chain reaction (qPCR) on blood and tissue samples is the gold standard for detecting and quantifying parasite DNA.
-
Immunosuppression: To confirm a sterilizing cure, treated animals are often immunosuppressed (e.g., with cyclophosphamide) to reactivate any latent parasites.[8]
-
Cure Criteria: A sterilizing cure is defined by the absence of detectable parasites (e.g., by qPCR) in blood and tissues, even after immunosuppression.
Future Outlook
The remarkable preclinical profile of this compound, characterized by its potent, rapid, and sterilizing activity with a single dose, positions it as a highly promising candidate for the treatment of chronic Chagas disease.[9] The compound has successfully completed preclinical safety studies and is poised to enter Phase 1 clinical trials.[1][3] If the efficacy and safety of this compound are confirmed in humans, it could revolutionize the management of Chagas disease, offering a simple, short-course, and curative therapy that could significantly reduce the global burden of this devastating illness.
References
- 1. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 4. A new class of antiparasitic drugs: Cyanotriazole compounds “poison” topoisomerase II of pathogenic trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparative controlled study on the use of benznidazole, nifurtimox and placebo, in the chronic form of Chagas' disease, in a field area with interrupted transmission. I. Preliminary evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppression and Chagas Disease: A Management Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Influence of treatment with immunosuppressive drugs in mice chronically infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
IID432 Demonstrates Potential as a Groundbreaking Single-Dose Cure for Chagas Disease in Preclinical Models
A novel topoisomerase II inhibitor, IID432, has shown remarkable long-term efficacy in animal models of chronic Chagas disease, suggesting a potential paradigm shift in the treatment of this neglected tropical disease. Preclinical data indicates that a single oral dose of this compound can achieve complete parasite clearance, a significant improvement over the current standard of care which requires prolonged treatment and is associated with considerable side effects.
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally, with current treatments—benznidazole (B1666585) and nifurtimox (B1683997)—plagued by variable efficacy and poor tolerability over their long treatment courses.[1][2] this compound, a cyanotriazole compound developed by Novartis, represents a new therapeutic class that selectively targets T. cruzi topoisomerase II, an enzyme essential for the parasite's DNA replication.[2][3] This novel mechanism of action is credited for its potent and rapid trypanocidal activity observed in preclinical studies.[3]
While direct head-to-head comparative studies with quantitative efficacy data for this compound against benznidazole and nifurtimox in the same animal model are not yet publicly available, the existing preclinical results for this compound suggest a significantly improved therapeutic profile. This comparison guide provides an overview of the long-term efficacy of this compound in animal models based on available data and contrasts it with the established efficacy of current standard-of-care treatments.
Comparative Efficacy in Chronic Chagas Disease Animal Models
The most striking feature of this compound is its ability to achieve a curative effect with a single dose in a mouse model of chronic Chagas disease.[1][2] This stands in stark contrast to the extended treatment regimens required for benznidazole and nifurtimox.
| Treatment | Dosage Regimen | Animal Model | Efficacy Endpoint | Outcome | Citation |
| This compound | Single oral dose of 25 mg/kg | Mouse model of chronic Chagas disease | Relapse-free parasite clearance following immunosuppression | 100% cure | [2] |
| Benznidazole | 100 mg/kg/day for 20 consecutive days | Mouse model of acute/chronic Chagas disease | Parasitological cure | Variable, highly dependent on parasite and host strain | [3] |
| Nifurtimox | 8-10 mg/kg/day for 30-60 days | Mouse model of Chagas disease | Parasitological cure | Variable efficacy, particularly in the chronic phase | [1] |
Mechanism of Action: A Novel Approach
This compound's mechanism of action offers a significant advantage over existing treatments. By selectively inhibiting the parasite's topoisomerase II, it disrupts DNA replication, leading to rapid parasite death.[2][3] Benznidazole and nifurtimox, on the other hand, are nitroaromatic compounds that generate reactive nitrogen species, inducing oxidative stress in the parasite.
References
- 1. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 2. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
Independent Analysis of Preclinical Data for Chagas Disease Candidate IID432
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for IID432, a novel drug candidate for Chagas disease, against the current standard-of-care treatments, benznidazole (B1666585) and nifurtimox (B1683997). The data presented for this compound is based on initial findings disclosed by its developer, Novartis, and awaits independent verification by the broader scientific community.
Executive Summary
Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally with limited treatment options that often entail long durations and significant side effects[1]. This compound, a cyanotriazole inhibitor of T. cruzi topoisomerase II, has emerged as a promising candidate with reports of high efficacy and a favorable safety profile in preclinical studies[1][2][3]. This guide synthesizes the available preclinical data for this compound and compares it with the established drugs, benznidazole and nifurtimox, to offer an objective resource for the research and drug development community. All data for this compound is currently from the originating company and has not yet been independently verified.
Comparative Preclinical Data
The following tables summarize the key preclinical parameters for this compound, benznidazole, and nifurtimox based on publicly available data.
Table 1: In Vitro Efficacy
| Compound | Mechanism of Action | Target | T. cruzi Potency (EC50/IC50) |
| This compound | Covalent inhibitor of T. cruzi topoisomerase II[1] | DNA Replication | 8 nM |
| Benznidazole | Induces oxidative stress and damages parasite DNA | Multiple | Micromolar range (strain-dependent) |
| Nifurtimox | Generates reactive oxygen species, leading to oxidative stress | Multiple | Micromolar range (strain-dependent) |
Table 2: In Vivo Efficacy (Mouse Models)
| Compound | Dosing Regimen | Outcome |
| This compound | Single dose of 25 mg/kg | Achieved relapse-free parasite clearance in a chronic Chagas disease model |
| Benznidazole | Daily dosing for 20-60 days | Suppresses parasitemia; cure rates vary with strain and disease phase |
| Nifurtimox | Daily dosing for at least 60 days | Suppresses parasitemia; efficacy is variable, particularly in the chronic phase |
Table 3: Preclinical Safety and Pharmacokinetics
| Compound | Key Safety Findings | Pharmacokinetic Profile (this compound) |
| This compound | No adverse effects at 50 mg/kg/day for 14 days in rats and monkeys; no mutagenicity observed. | Clearance: 22 mL/min/kg, Half-life: 3.2 h, AUC: 3.2 µg·h/mL, Bioavailability: 52% (0.3 mg/kg IV). |
| Benznidazole | Associated with skin hypersensitivity reactions, gastrointestinal issues, and potential genotoxicity. | Well-absorbed orally. |
| Nifurtimox | Common adverse effects include gastrointestinal and central nervous system issues. | Well-absorbed orally. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound selectively targets the Trypanosoma cruzi topoisomerase II enzyme, which is essential for DNA replication and cell division in the parasite. By forming a covalent bond with the enzyme-DNA complex, this compound stabilizes double-strand DNA breaks, leading to parasite death.
Caption: Mechanism of this compound action on T. cruzi.
General Preclinical Drug Discovery Workflow for Chagas Disease
The development of new drugs for Chagas disease typically follows a standardized workflow, from initial screening to preclinical evaluation in animal models.
Caption: Preclinical workflow for Chagas disease drug discovery.
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of scientific findings. The following are generalized methodologies based on standard practices in Chagas disease drug discovery research.
In Vitro T. cruzi Growth Inhibition Assay
-
Cell Culture: Host cells (e.g., L6 or Vero cells) are seeded in 96-well plates and incubated to allow for adherence.
-
Parasite Infection: The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).
-
Compound Addition: The test compounds (e.g., this compound) are serially diluted and added to the infected cells. Benznidazole is typically used as a positive control.
-
Incubation: The plates are incubated for a period that allows for parasite differentiation into amastigotes and replication (typically 72-96 hours).
-
Readout: The level of parasite growth is quantified by measuring the activity of the reporter enzyme (e.g., using a colorimetric substrate like chlorophenol red-β-D-galactopyranoside).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Mammalian Cell Cytotoxicity Assay
-
Cell Seeding: Mammalian cells (e.g., L6 or HEK293) are seeded in 96-well plates.
-
Compound Addition: The test compounds are added in a range of concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is determined using a metabolic indicator dye such as resazurin (B115843) or by measuring ATP content.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50 / EC50) is calculated.
In Vivo Mouse Model of Chronic Chagas Disease
-
Infection: Immunocompetent mice (e.g., C57BL/6) are infected with a relevant T. cruzi strain (e.g., Colombiana) via intraperitoneal injection of bloodstream trypomastigotes.
-
Establishment of Chronic Infection: The infection is allowed to progress to the chronic phase (typically >100 days post-infection).
-
Treatment: Animals are treated with the test compound (e.g., a single oral dose of this compound at 25 mg/kg) or the vehicle control. A group treated with benznidazole serves as a positive control.
-
Monitoring of Parasitemia: Parasite load in the blood is monitored at various time points post-treatment using methods such as quantitative PCR (qPCR) or bioluminescence imaging (for luciferase-expressing parasite strains).
-
Cure Assessment: Definitive cure is often assessed by immunosuppressing the treated animals (e.g., with cyclophosphamide) and monitoring for the relapse of parasitemia. The absence of relapse indicates a sterile cure.
Conclusion and Future Directions
The preclinical data for this compound presented by Novartis are highly encouraging, suggesting the potential for a short-course, and possibly single-dose, curative therapy for Chagas disease with a favorable safety profile. However, it is imperative that these findings are independently replicated and validated by the scientific community. Future studies should focus on:
-
Independent Verification: Head-to-head studies of this compound against benznidazole and nifurtimox conducted by independent research groups.
-
Broad Strain Coverage: Evaluation of this compound's efficacy against a wider range of clinically relevant T. cruzi strains.
-
Combination Therapy: Investigating the potential for this compound in combination regimens to further enhance efficacy and reduce the risk of resistance.
As this compound is poised to enter Phase 1 clinical trials, the availability of robust and independently verified preclinical data will be crucial for its continued development and potential to address the significant unmet medical need in Chagas disease.
References
- 1. IID-432 for short-duration curative treatment of Chagas disease | BioWorld [bioworld.com]
- 2. Discovery of this compound: A highly efficacious and safe cyanotriazole inhibitor of Trypanosoma cruzi topoisomerase II for short-duration curative treatment of Chagas disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
Safety Operating Guide
Proper Disposal Procedures for IID432: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of IID432, a cyanotriazole-based topoisomerase II inhibitor. As a compound that induces DNA damage, this compound must be handled with care and disposed of as hazardous chemical waste to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a potent compound under investigation for the treatment of Chagas disease.[1][2][3] Its mechanism of action involves the inhibition of Trypanosoma cruzi topoisomerase II, leading to DNA damage and parasite clearance.[1][2][3] Due to its cytotoxic nature, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, the following PPE is mandatory to prevent inhalation, ingestion, and skin contact:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of powder. |
This compound Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste. This protocol is based on general guidelines for the disposal of cytotoxic and DNA-damaging agents and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, such as solutions or cell culture media, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Step 2: Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Cytotoxic Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic," "Mutagenic")
-
The date the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated and secure area, away from general laboratory traffic and incompatible chemicals. Crucially, keep all cyanide-containing compounds and waste, including this compound, strictly separate from acids. The reaction between cyanides and acids can generate highly toxic hydrogen cyanide (HCN) gas.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
Experimental Protocols and Data
Quantitative Safety and Efficacy Data
The following table summarizes key quantitative data related to the safety and efficacy of this compound from preclinical studies.
| Parameter | Value | Species | Notes |
| EC50 | 8 nM | Trypanosoma cruzi | In vitro efficacy against the parasite.[1][3] |
| Single-Dose Cure | 25 mg/kg | Mouse | Achieved relapse-free parasite clearance in a chronic Chagas disease model.[1][3] |
| Safety Studies | No adverse effects at 50 mg/kg once daily for 14 days | Rat and Monkey | Indicates a favorable safety profile in preclinical models.[2] |
| Human Topoisomerase Activity | No activity detected at 100 µM | In vitro | Demonstrates selectivity for the parasite enzyme over the human counterpart.[2] |
Visualizing Key Processes
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a topoisomerase II inhibitor, leading to DNA damage and subsequent apoptosis in the target parasite.
Caption: Mechanism of action of this compound.
This compound Disposal Workflow
This diagram outlines the essential steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Caption: Proper disposal workflow for this compound.
References
Personal protective equipment for handling IID432
Disclaimer: The substance "IID432" is not a publicly recognized chemical identifier. The following guide is a template based on best practices for handling potent, powdered pharmaceutical compounds. A substance-specific risk assessment based on a Safety Data Sheet (SDS) is mandatory before any handling.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling potent chemical compounds like the hypothetical this compound. The focus is on minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent compounds is the correct and consistent use of PPE.[1][2] Different levels of protection are required depending on the task and the associated risk of exposure.[3]
Table 1: PPE Requirements by Activity
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Unpacking & Storage | N95 Respirator (recommended) | Double Nitrile Gloves | Disposable Lab Coat | Safety Glasses |
| Weighing & Aliquoting (Powder) | Powered Air-Purifying Respirator (PAPR) | Double Nitrile Gloves | Disposable Coveralls (e.g., Tyvek) | Face Shield over Safety Goggles |
| Solution Preparation | N95 Respirator or PAPR (based on risk) | Double Nitrile Gloves | Disposable Lab Coat | Safety Goggles |
| Administering to Cultures | Surgical Mask | Single Nitrile Gloves | Lab Coat | Safety Glasses |
| Spill Cleanup | PAPR or Full-Face Respirator with P100 filters | Heavy-duty Nitrile/Neoprene Gloves | Chemical Resistant Coveralls & Shoe Covers | Face Shield over Safety Goggles |
| Waste Disposal | N95 Respirator | Double Nitrile Gloves | Disposable Lab Coat | Safety Goggles |
Note: Always use gloves specifically tested for use with cytotoxic or hazardous drugs.[2] Change the outer glove immediately upon suspected contamination.
Operational Plan: Safe Handling Workflow
A systematic workflow is crucial to minimize the generation of and exposure to hazardous dust or aerosols.[4] High-potency active pharmaceutical ingredients (APIs) are often handled in powder form, which presents the highest risk.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Preparation: Before entering the designated handling area, assemble all necessary equipment (vials, spatulas, solvent, pipettes). Prepare labeled waste containers for solid, liquid, and sharps waste.
-
PPE Donning: In an anteroom, don the required PPE for handling potent powders as specified in Table 1. Ensure respirators have been properly fit-tested.
-
Weighing: Conduct all weighing activities within a certified chemical fume hood or a containment device like a glovebox. Use gentle scooping motions to minimize dust generation.
-
Dissolving: Add the solvent (e.g., DMSO) slowly to the vial containing the this compound powder to avoid splashing. Cap the vial and vortex until the solid is fully dissolved.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize future handling.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., 70% ethanol (B145695) followed by a validated deactivating agent).
-
PPE Doffing: Remove PPE in the designated doffing area, starting with the most contaminated items (outer gloves, coveralls) to avoid self-contamination.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Below is a diagram illustrating the safe handling workflow.
Caption: Workflow for Safe Handling of Potent Compounds.
Disposal Plan
Proper segregation and disposal of hazardous waste are critical to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container | Collect all contaminated solids (e.g., gloves, wipes, coveralls, weigh boats). Do not mix with non-hazardous trash. Arrange for professional hazardous waste pickup. |
| Liquid Waste | Labeled, sealed, chemical-resistant container | Collect all contaminated liquids (e.g., rinsate from cleaning, excess solutions). Do not pour down the drain. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Sharps Waste | Labeled, puncture-proof sharps container | Collect all contaminated needles, serological pipettes, and broken glass. Do not overfill the container. |
Disposal Workflow
The logical flow for waste management ensures safety and compliance.
Caption: Hazardous Waste Disposal Workflow.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of potent compounds like this compound. Always consult your institution's Chemical Hygiene Plan and the specific SDS for the compound you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
